Product packaging for Glesatinib(Cat. No.:CAS No. 936694-12-1)

Glesatinib

Cat. No.: B1671580
CAS No.: 936694-12-1
M. Wt: 619.7 g/mol
InChI Key: YRCHYHRCBXNYNU-UHFFFAOYSA-N
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Description

Glesatinib (MGCD265) is an investigational, oral small molecule inhibitor targeting the receptor tyrosine kinases MET and AXL . Its mechanism of action involves binding to the ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and subsequent dysregulated signaling cascades, such as the PI3K-Akt and Ras-MAPK pathways, which are implicated in tumor cell proliferation, survival, and metastasis . This compound is primarily investigated in oncology research, with a specific focus on non-small cell lung cancer (NSCLC) models harboring MET genetic alterations, including MET exon 14 skipping mutations (METex14) and MET amplification . As a type II MET inhibitor, this compound exhibits a distinct binding mode that may allow it to overcome acquired resistance to type I MET inhibitors in preclinical models . Beyond its primary targets, research indicates that this compound also acts as a dual c-MET/SMO inhibitor and has been shown to antagonize P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells by inhibiting P-gp's drug-efflux function, suggesting a broader potential application in overcoming chemoresistance . The chemical formula of this compound is C31H27F2N5O3S2, and it has a molar mass of 619.71 g·mol⁻¹ . This product is intended For Research Use Only and is not approved for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27F2N5O3S2 B1671580 Glesatinib CAS No. 936694-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337113
Record name Glesatinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936694-12-1
Record name Glesatinib [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glesatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Glesatinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLESATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Glesatinib's Mechanism of Action in NSCLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glesatinib (MGCD265) is a spectrum-selective, orally bioavailable small-molecule inhibitor targeting the MET and AXL receptor tyrosine kinases (RTKs). In non-small cell lung cancer (NSCLC), dysregulation of these pathways, particularly through MET exon 14 skipping mutations (METex14), is a key oncogenic driver. This compound exhibits a distinct Type II binding mode to the MET kinase domain, allowing it to potently inhibit both wild-type and mutated MET, including forms resistant to Type I inhibitors. By disrupting MET and AXL signaling, this compound effectively abrogates downstream pro-survival and proliferative pathways, demonstrating significant anti-tumor activity in preclinical models and clinical trials involving NSCLC patients with MET alterations.

Core Mechanism of Action

This compound's primary mechanism of action in NSCLC revolves around the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic kinase domains of MET and AXL. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades crucial for tumor growth, survival, invasion, and metastasis.

Targeting the MET Receptor Tyrosine Kinase

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream pathways, principally the RAS/MAPK and PI3K/AKT pathways. In NSCLC, aberrant MET activation can be driven by several mechanisms, including MET gene amplification and activating mutations such as METex14 skipping alterations.

This compound's efficacy against MET-driven NSCLC is attributed to its unique Type II binding mode. Unlike Type I inhibitors (e.g., crizotinib) that bind to the active "DFG-in" conformation of the kinase, this compound binds to the inactive "DFG-out" conformation. This is significant because acquired resistance to Type I inhibitors often arises from mutations in the MET activation loop (e.g., D1228N, Y1230C/H) that favor the active conformation. This compound, by binding to the inactive state, can overcome this resistance mechanism.[1]

Targeting the AXL Receptor Tyrosine Kinase

AXL, another RTK, and its ligand Gas6 are frequently overexpressed in NSCLC and are associated with a more aggressive, mesenchymal phenotype and resistance to conventional therapies, including EGFR inhibitors. Activation of the AXL signaling pathway promotes cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasion. This compound's inhibition of AXL provides a dual-pronged attack, addressing both a primary oncogenic driver (in cases of AXL dependency) and a key resistance mechanism.

Signaling Pathways

The inhibition of MET and AXL by this compound leads to the downregulation of critical downstream signaling pathways.

MET_AXL_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K AXL AXL AXL->PI3K EMT Epithelial-to-Mesenchymal Transition (EMT) AXL->EMT This compound This compound This compound->MET This compound->AXL MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation EMT->Proliferation

Caption: this compound inhibits MET and AXL signaling pathways.

Quantitative Data

The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nmol/L)
Wild-Type MET19[2]
AXL<75[2]
MERTK<75[2]
PDGFR family<75[2]
MET D1228N mutantActive (potency retained)[1]
MET Y1230C/H mutantActive (potency retained)[1]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
Cell LineMET StatusIC₅₀ (µM)
NCI-H441Low-level MET amplificationConcentration-dependent inhibition[2]
NCI-H596METex14 deletionConcentration-dependent inhibition[2]
Hs746TMETex14 deletion and amplificationConcentration-dependent inhibition[2]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models
PDX ModelMET AlterationTreatmentTumor Growth Inhibition/Regression
LU2503METex14 deletionThis compound (60 mg/kg, daily)92% regression (medium tumors), 74% regression (large tumors)[2]
LU5381METex14 deletionThis compound (60 mg/kg, daily)34% regression (medium tumors), 72% regression (large tumors)[2]
Table 4: Clinical Efficacy of this compound in NSCLC Patients
Clinical Trial PhasePatient PopulationObjective Response Rate (ORR)
Phase INSCLC with MET/AXL alterations25.9%[3]
Phase INSCLC with MET-activating mutations30.0%[3]
Phase IINSCLC with MET activating mutations (tumor testing)10.7%[4]
Phase IINSCLC with MET activating mutations (ctDNA testing)25.0%[4]
Phase IINSCLC with MET amplification (tumor testing)15.0%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of a test compound to the kinase active site.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_incubation Incubation & Reading Reagents Prepare 4X this compound dilutions, 2X Kinase/Antibody mix, 2X Tracer Add_Cmpd Add 2.5 µL of 4X this compound to 384-well plate Reagents->Add_Cmpd Add_Kinase Add 2.5 µL of 4X Kinase/ Eu-Antibody solution Add_Cmpd->Add_Kinase Add_Tracer Add 5 µL of 2X Kinase Tracer Add_Kinase->Add_Tracer Incubate Incubate for 60 minutes at room temperature Add_Tracer->Incubate Read Read TR-FRET signal (Emission at 665 nm and 615 nm) Incubate->Read

Caption: Workflow for a TR-FRET based kinase binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in 100% DMSO. Further dilute to a 4X final concentration in kinase buffer.

    • Prepare a 4X kinase/Eu-antibody solution in kinase buffer.

    • Prepare a 2X Alexa Fluor™ conjugated kinase tracer solution in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the 4X this compound solution to the wells of a 384-well assay plate.

    • Add 2.5 µL of the 4X kinase/Eu-antibody solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader, with excitation at 340 nm and emission at 665 nm (tracer) and 615 nm (antibody).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow Seed_Cells Seed NSCLC cells in 96-well plates Incubate_Attach Incubate overnight to allow attachment Seed_Cells->Incubate_Attach Treat_Cells Treat cells with varying concentrations of this compound Incubate_Attach->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® reagent to each well Incubate_72h->Add_CTG Incubate_RT Incubate for 10 minutes at room temperature Add_CTG->Incubate_RT Read_Luminescence Read luminescence Incubate_RT->Read_Luminescence

Caption: Workflow for a luminescent cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count NSCLC cells (e.g., NCI-H596, Hs746T).

    • Seed the cells into 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plates for 72 hours.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated control wells.

    • Plot the percentage of viable cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study

Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of a compound in a system that more closely recapitulates the heterogeneity of human tumors.

PDX_Workflow Implant Subcutaneously implant NSCLC PDX tumor fragments into immunodeficient mice Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice into treatment groups when tumors reach ~150-200 mm³ Monitor->Randomize Treat Administer this compound (e.g., 60 mg/kg) or vehicle daily via oral gavage Randomize->Treat Measure Measure tumor volume and body weight 2-3 times weekly Treat->Measure Endpoint Continue treatment until predefined endpoint (e.g., tumor volume, time) Measure->Endpoint

Caption: Workflow for an in vivo patient-derived xenograft study.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.

  • Tumor Implantation:

    • Surgically implant a small fragment (2-3 mm³) of a well-characterized NSCLC PDX tumor subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (formulated in an appropriate vehicle) daily via oral gavage at the desired dose (e.g., 60 mg/kg). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and mouse body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Tumor regression is also a key efficacy measure.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Conclusion

This compound is a potent dual inhibitor of MET and AXL with a well-defined mechanism of action in NSCLC. Its unique Type II binding mode to MET provides a key advantage in overcoming resistance to Type I inhibitors. By effectively shutting down the MET and AXL signaling pathways, this compound demonstrates significant anti-tumor activity in preclinical models and has shown clinical benefit in NSCLC patients with MET alterations. The comprehensive preclinical and clinical data, supported by robust experimental methodologies, establish a strong rationale for the continued development and clinical application of this compound in molecularly selected NSCLC patient populations.

References

Glesatinib: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is an orally bioavailable, spectrum-selective inhibitor of several receptor tyrosine kinases (RTKs).[1] It has been investigated primarily for its potential in treating non-small cell lung cancer (NSCLC) and other solid tumors driven by genetic alterations in the MET and AXL pathways.[2][3][4] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Target Profile of this compound

This compound is a multi-targeted tyrosine kinase inhibitor with primary activity against MET, AXL, and MER, which are implicated in tumor growth, invasion, and resistance to therapy.[5] It also demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) family.[5] Preclinical studies have shown that at clinically achievable doses, MET and AXL are the most relevant targets of this compound.[5]

Kinase Inhibition Profile

The kinase inhibition profile of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its inhibitory activity against key kinases.

Kinase TargetIC50 (nmol/L)Assay TypeReference
MET (Wild-Type)19Enzyme-based kinase assay[6]
AXL< 75Biochemical/Cellular assays[6]
MERTK< 75Biochemical/Cellular assays[6]
PDGFR Family< 75Biochemical/Cellular assays[6]
VEGFR2172Biochemical/Cellular assays[6]
SMONot specifiedDual inhibitor[7]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency.

Kinase Selectivity

A key aspect of a kinase inhibitor's profile is its selectivity, which is the degree to which it inhibits the intended target(s) over other kinases in the kinome. This compound is described as a "spectrum-selective" inhibitor.[8] Profiling against a panel of over 200 kinases indicated that this compound primarily inhibits MET, Axl, MERTK, and the PDGFR family at concentrations below 75 nmol/L.[6] This suggests a degree of selectivity for these targets at clinically relevant concentrations. VEGFR2 is the most potently inhibited kinase outside of this primary group, with an IC50 of 172 nmol/L.[6]

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its primary targets, MET and AXL. These pathways are crucial for cell proliferation, survival, and migration.

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS This compound This compound This compound->MET Inhibits This compound->AXL Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

This compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

The characterization of this compound's activity relies on a variety of standardized and specialized experimental protocols.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, MnCl2).

  • Compound Incubation : this compound, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Reaction Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction : The reaction is stopped by the addition of a quenching solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane.

  • Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis : The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding : Tumor cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition : An equal volume of CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization : The plate is mixed on an orbital shaker for a short period to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement : The luminescence of each well is measured using a luminometer.

  • Data Analysis : The luminescent signal is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and profiling of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_profiling In Vitro Profiling cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Kinase_Selectivity Kinase Selectivity Profiling (Kinase Panel) Hit_ID->Kinase_Selectivity Cell_Proliferation Cellular Proliferation Assays Kinase_Selectivity->Cell_Proliferation Signaling_Analysis Downstream Signaling Analysis (Western Blot, etc.) Cell_Proliferation->Signaling_Analysis Xenograft Xenograft Models Signaling_Analysis->Xenograft PD Pharmacodynamic Studies Xenograft->PD Tox Toxicology Studies PD->Tox Phase1 Phase I Trials (Safety & Dosing) Tox->Phase1 Phase2 Phase II Trials (Efficacy) Phase1->Phase2

A generalized workflow for the development of a targeted kinase inhibitor.

Conclusion

This compound is a spectrum-selective kinase inhibitor with potent activity against MET, AXL, and MERTK. Its mechanism of action involves the inhibition of key downstream signaling pathways, leading to reduced tumor cell proliferation and survival. The data presented in this guide, derived from a range of biochemical and cellular assays, provide a comprehensive overview of this compound's target profile and kinase selectivity for researchers and drug development professionals. Further investigation and clinical trials are ongoing to fully elucidate its therapeutic potential.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Glesatinib for MET Exon 14 Skipping Mutations

Abstract

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2] Mutations that cause skipping of MET exon 14 (METex14) lead to impaired receptor degradation, resulting in prolonged downstream signaling and tumor progression.[2][3][4] this compound (formerly MGCD265) is a spectrum-selective, oral tyrosine kinase inhibitor of MET and AXL that has demonstrated clinical activity in patients with MET-altered cancers.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data in the context of MET exon 14 skipping mutations, and detailed experimental protocols relevant to its study.

The Biology of MET Exon 14 Skipping

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[2][7] The juxtamembrane domain of the MET receptor, encoded by exon 14, contains the binding site (Y1003) for the E3 ubiquitin ligase, Casitas B-lineage lymphoma (CBL).[3] The binding of CBL targets the MET receptor for ubiquitination and subsequent degradation, a key negative feedback mechanism.[3][4]

Hundreds of different genomic alterations, including point mutations, insertions, and deletions at splice sites, can disrupt the normal splicing of MET pre-mRNA, leading to the skipping of exon 14.[2][7] The resulting MET protein lacks the CBL binding site, which impairs its degradation, leading to receptor accumulation and sustained, ligand-independent activation of oncogenic signaling pathways like PI3K/Akt and MAPK. METex14 skipping mutations are found in approximately 3-4% of NSCLC cases and are typically mutually exclusive with other known oncogenic drivers.[1][7]

This compound: Mechanism of Action

This compound is a potent, ATP-competitive, spectrum-selective inhibitor of MET and AXL, exhibiting a Type II binding mode.[8] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This distinct binding mode may allow this compound to overcome certain resistance mutations that affect Type I inhibitors.[1][8] Preclinical studies have shown that this compound can effectively inhibit MET signaling and demonstrate anti-tumor activity in models driven by METex14 mutations.[1][8] Furthermore, it has shown efficacy against acquired resistance mutations in the MET activation loop (e.g., Y1230C/H) that confer resistance to Type I inhibitors.[1][8]

MET Signaling Pathway and this compound Inhibition

MET_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET_WT MET Receptor (WT) pMET_WT p-MET MET_WT->pMET_WT Phosphorylation MET_Mutant MET Receptor (Exon 14 Skipped) pMET_Mutant p-MET (Constitutively Active) MET_Mutant->pMET_Mutant Ligand-Independent Phosphorylation HGF HGF HGF->MET_WT Binds CBL CBL (E3 Ubiquitin Ligase) Ub Ubiquitin CBL->Ub Ub->pMET_WT Ubiquitination Degradation Proteasomal Degradation This compound This compound This compound->pMET_Mutant Inhibits (Type II) pMET_WT->CBL Recruits Y1003 pMET_WT->Degradation pMET_Mutant->CBL  CBL binding site  (Y1003) is lost PI3K PI3K pMET_Mutant->PI3K Activates RAS RAS pMET_Mutant->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: MET signaling pathway in wild-type vs. METex14 skipping and this compound inhibition.

Preclinical Data

This compound has demonstrated potent anti-tumor activity in preclinical models of NSCLC harboring METex14 skipping mutations.

In Vitro Activity

In cellular assays, this compound effectively inhibits the growth of cancer cell lines with MET alterations.

Cell LineCancer TypeMET AlterationIC50 ValueReference
H1299NSCLCNot Specified0.08 µM[9]

Note: Specific IC50 values for METex14 mutant cell lines were not detailed in the provided search results, but potent inhibition was described.

In Vivo Activity

This compound has shown marked tumor regression in patient-derived xenograft (PDX) models driven by METex14 mutations.[8] In one study, oral administration of this compound at 15 mg/kg/day for 40 weeks resulted in a significant decrease in tumor size in a xenograft model.

Clinical Data

This compound has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid tumors, including NSCLC with MET alterations.

Phase I Study (NCT00697632)

This study was designed to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and safety profile of this compound.[5][10] Due to formulation changes to improve bioavailability, the study evaluated several formulations, ultimately selecting the spray-dried dispersion (SDD) tablet at 750 mg twice daily as the preferred dose.[5][10]

Table 4.1.1: Efficacy in NSCLC Patients from Phase I Trial [5][10]

Patient PopulationObjective Response Rate (ORR)Notes
NSCLC with MET/AXL mutation or amplification25.9%-
NSCLC with MET-activating mutations30.0%All 6 partial responses occurred in patients with MET exon 14 deletion mutations.

Table 4.1.2: Common Treatment-Related Adverse Events (at MTDs) [5][10]

Adverse EventThis compound FBS 1050 mg BID (N=42)This compound SDD 750 mg BID (N=36)
Diarrhea83.3%75.0%
Nausea57.1%30.6%
Vomiting45.2%25.0%
Increased Alanine Aminotransferase45.2%30.6%
Increased Aspartate Aminotransferase47.6%27.8%
Phase II Study (NCT02544633)

This open-label study investigated the efficacy and safety of this compound in patients with advanced, previously treated NSCLC with MET activating alterations.[11] The study was terminated early by the sponsor due to modest clinical activity, which was potentially linked to suboptimal drug bioavailability.[11]

Table 4.2.1: Efficacy Results from Phase II Trial [11]

Patient CohortNObjective Response Rate (ORR)Median PFSMedian OS
Overall 6811.8%4.0 months7.0 months
METex14 (Tumor Tissue)2810.7%--
METex14 (ctDNA)825.0%--
MET Amplification (Tumor Tissue)2015.0%--
MET Amplification (ctDNA)120%--

Experimental Protocols

The following sections describe representative methodologies for key experiments used in the evaluation of this compound.

In Vitro MET Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound like this compound against the MET kinase using a luminescence-based assay that quantifies ADP production.

Objective: To determine the IC50 of this compound against MET kinase.

Materials:

  • Recombinant human c-MET kinase

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • PTK substrate (e.g., Poly(Glu:Tyr 4:1))

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 10% DMSO, typically at 10-fold the desired final concentrations.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for MET), and the PTK substrate.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or control (10% DMSO for positive control) to the wells of a microplate.

    • Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • Initiate the reaction by adding 10 µL of diluted c-MET kinase to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive (no inhibitor) and negative (blank) controls. Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for MET Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of MET and downstream effectors like Akt in METex14 mutant cells.

Objective: To confirm this compound's inhibition of MET signaling in a cellular context.

Procedure:

  • Cell Culture and Treatment: Culture METex14 mutant NSCLC cells to ~80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-MET (Tyr1234/1235)

      • Total MET

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for enrolling and treating patients in a clinical study for this compound in METex14 NSCLC, based on the design of the NCT02544633 trial.[11]

Clinical_Trial_Workflow PatientPool Patients with Advanced/ Metastatic NSCLC, Previously Treated MolecularScreening Molecular Screening PatientPool->MolecularScreening Eligible Patient has METex14 Skipping Mutation MolecularScreening->Eligible Positive Ineligible No Targetable MET Alteration MolecularScreening->Ineligible Negative Enrollment Informed Consent & Enrollment in Study Eligible->Enrollment Treatment Administer this compound (e.g., SDD 750 mg BID) Enrollment->Treatment Assessment Tumor Assessment (e.g., every 8 weeks per RECIST 1.1) Treatment->Assessment Response Objective Response (CR, PR) Assessment->Response Tumor Shrinkage Progression Progressive Disease (PD) or Stable Disease (SD) Assessment->Progression Tumor Growth/Stable FollowUp Continue Treatment & Follow-up Response->FollowUp OffStudy Discontinue Treatment/ Off Study Progression->OffStudy FollowUp->Assessment

References

Glesatinib's Inhibition of AXL in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is a spectrum-selective, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting key oncogenic drivers, including the AXL receptor tyrosine kinase.[1][2][3] Dysregulation of the AXL signaling pathway is a critical factor in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on AXL inhibition, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6).[4][7] This activation triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which are crucial for cell survival, proliferation, migration, and invasion.[8][9] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of AXL and preventing its phosphorylation and subsequent activation, thereby disrupting these oncogenic signaling networks.[9][10]

AXL Signaling Pathway

The AXL signaling cascade plays a pivotal role in cancer biology. Upon Gas6 binding, AXL dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of pathways that promote epithelial-to-mesenchymal transition (EMT), enhance DNA damage repair, and contribute to an immunosuppressive tumor microenvironment.[6][11]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK NFkB NF-κB AXL->NFkB This compound This compound This compound->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion MAPK->Metastasis Resistance Drug Resistance NFkB->Resistance Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines ViabilityAssay Cell Viability Assay (MTT) CellLines->ViabilityAssay WesternBlot Western Blot (AXL Phosphorylation) CellLines->WesternBlot Xenograft Xenograft Model (Mice) ViabilityAssay->Xenograft WesternBlot->Xenograft Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement

References

Glesatinib: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of glesatinib's efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. This compound, a dual inhibitor of c-Met and SMO, has demonstrated significant potential in resensitizing resistant cancer cells to conventional chemotherapeutic agents. This document outlines the mechanism of action, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to P-glycoprotein Mediated Multidrug Resistance

Multidrug resistance is a primary obstacle in cancer chemotherapy, often leading to treatment failure.[1][2][3] A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][4] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally and mechanistically diverse chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5][6] The development of agents that can inhibit P-gp activity is a promising strategy to circumvent MDR and restore the effectiveness of anticancer drugs.[1][5][6]

This compound's Role in Reversing P-gp Mediated MDR

This compound is a tyrosine kinase inhibitor (TKI) currently under clinical investigation.[1][2][3] Beyond its primary targets, this compound has been identified as a potent antagonist of P-gp-mediated MDR.[1][2][7] It effectively sensitizes P-gp-overexpressing cancer cells to various chemotherapeutic agents, including paclitaxel, doxorubicin, and colchicine.[1][2] This effect is achieved without altering the expression or cellular localization of P-gp.[1][2] Instead, this compound directly inhibits the transporter's efflux function.[1][2]

Quantitative Analysis of this compound's Efficacy

The reversal of P-gp-mediated resistance by this compound has been quantified through in vitro studies. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) and resistance folds (RF) in various cell lines.

Table 1: Cytotoxicity of this compound in P-gp Overexpressing and Parental Cell Lines

Cell LineTypeThis compound IC50 (μM)
KB-3-1Parental Epidermoid Carcinoma> 10
KB-C2P-gp Overexpressing~7.5
SW620Parental Colon Cancer> 10
SW620/Ad300P-gp Overexpressing~8.0
HEK293/pcDNA3.1Parental Embryonic Kidney> 10
HEK293/ABCB1P-gp Transfected~6.0

Data extracted from studies demonstrating this compound's intrinsic cytotoxicity.[8][9][10]

Table 2: Reversal of P-gp Mediated Resistance by this compound (3 µM)

Cell LineChemotherapeutic AgentIC50 (nM) without this compoundIC50 (nM) with this compoundResistance Fold (RF) without this compoundResistance Fold (RF) with this compoundFold Reversal
KB-C2 Paclitaxel485.3 ± 45.218.7 ± 2.1161.86.226.0
Doxorubicin12.4 ± 1.3 µM0.5 ± 0.1 µM103.34.224.6
Colchicine398.7 ± 37.515.2 ± 1.8132.95.126.1
SW620/Ad300 Paclitaxel320.6 ± 29.815.1 ± 1.7106.95.021.4
Doxorubicin10.8 ± 1.1 µM0.6 ± 0.1 µM90.05.018.0
HEK293/ABCB1 Paclitaxel289.4 ± 27.312.8 ± 1.596.54.322.4

Data represents the mean ± SD from three independent experiments. The fold reversal is calculated by dividing the RF without this compound by the RF with this compound.[1]

Mechanism of Action: Inhibition of P-gp Efflux Function

This compound's ability to overcome MDR stems from its direct interaction with P-gp, leading to the inhibition of its efflux function. This is supported by several key experimental findings:

  • Increased Intracellular Drug Accumulation: this compound significantly increases the intracellular accumulation of P-gp substrates, such as [3H]-paclitaxel, in P-gp-overexpressing cells.[1]

  • Inhibition of Drug Efflux: Correspondingly, this compound inhibits the efflux of these substrates from the cancer cells.[1]

  • Stimulation of P-gp ATPase Activity: this compound stimulates the ATPase activity of P-gp in a dose-dependent manner.[1][2] This is a characteristic feature of P-gp inhibitors that compete with substrates for binding to the transporter.

  • No Effect on P-gp Expression: Western blot analysis has confirmed that this compound does not alter the protein expression levels of P-gp.[1][11]

  • Computational Docking Studies: Molecular docking studies indicate that this compound binds to the drug-binding pocket of human P-gp through hydrogen bonds and other interactions.[2][12]

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

P-glycoprotein-Mediated Drug Efflux and Inhibition by this compound

cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (e.g., Paclitaxel) Chemo_in->Pgp Binds to P-gp Target Intracellular Target (e.g., Microtubules) Chemo_in->Target Reaches Target Glesatinib_in This compound Glesatinib_in->Pgp Inhibits CellDeath Apoptosis Target->CellDeath Chemo_out->Chemo_in Diffusion Glesatinib_out This compound Glesatinib_out->Glesatinib_in ATP ATP ATP->Pgp

Caption: P-gp efflux mechanism and its inhibition by this compound.

Experimental Workflow for Assessing this compound's P-gp Inhibition

start Start cell_culture Culture P-gp overexpressing and parental cell lines start->cell_culture treatment Treat cells with chemotherapeutic agent +/- this compound cell_culture->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT assay to assess cell viability incubation->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 rf Determine Resistance Fold (RF) ic50->rf end End rf->end

Caption: Workflow for cytotoxicity and resistance reversal assays.

Logical Relationship of this compound's Actions on P-gp

This compound This compound BindsPgp Binds to P-gp Drug-Binding Site This compound->BindsPgp StimulateATPase Stimulates P-gp ATPase Activity BindsPgp->StimulateATPase InhibitEfflux Inhibits Efflux of Chemotherapeutics BindsPgp->InhibitEfflux IncreaseIntraChemo Increases Intracellular Chemotherapeutic Concentration InhibitEfflux->IncreaseIntraChemo EnhanceCyto Enhances Cytotoxicity of Chemotherapeutics IncreaseIntraChemo->EnhanceCyto ReverseMDR Reverses P-gp-Mediated Multidrug Resistance EnhanceCyto->ReverseMDR

Caption: Logical flow of this compound's P-gp inhibitory mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on P-gp-mediated MDR.

Cell Lines and Culture Conditions
  • Cell Lines:

    • Human epidermoid carcinoma KB-3-1 (parental) and its colchicine-selected P-gp-overexpressing counterpart, KB-C2.[1]

    • Human colon cancer SW620 (parental) and its doxorubicin-selected P-gp-overexpressing variant, SW620/Ad300.[1]

    • Human embryonic kidney HEK293 cells transfected with an empty pcDNA3.1 vector (parental) or with the human ABCB1 gene (HEK293/ABCB1).[1]

  • Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Incubation: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Selection Pressure: For resistant cell lines, the corresponding selection agent (e.g., colchicine for KB-C2, doxorubicin for SW620/Ad300) is periodically added to the culture medium to maintain P-gp expression.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.

Drug Accumulation and Efflux Assay
  • Cell Seeding: Cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Pre-incubation: For the accumulation assay, cells are pre-incubated with or without this compound in a serum-free medium for 1 hour at 37°C.

  • [3H]-Paclitaxel Addition: Radiolabeled [3H]-paclitaxel is added to the medium, and the cells are incubated for another 2 hours.

  • Washing: The cells are then washed three times with ice-cold PBS to remove extracellular radioactivity.

  • Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Scintillation Counting: The radioactivity of the cell lysates is measured using a liquid scintillation counter.

  • Efflux Assay: For the efflux assay, after the 2-hour incubation with [3H]-paclitaxel, the cells are washed and incubated in a fresh, drug-free medium with or without this compound for various time points. The radioactivity remaining in the cells at each time point is measured.

  • Protein Quantification: The total protein content of the cell lysates is determined using a BCA protein assay kit to normalize the radioactivity counts.

P-gp ATPase Assay
  • Membrane Vesicle Preparation: Crude membrane vesicles containing P-gp are prepared from P-gp-overexpressing cells.

  • Assay Reaction: The ATPase activity is measured as the vanadate-sensitive release of inorganic phosphate (Pi) from ATP. The reaction mixture contains membrane vesicles, this compound at various concentrations, and Mg-ATP in an assay buffer.

  • Incubation: The reaction is initiated by adding ATP and incubated at 37°C.

  • Reaction Termination: The reaction is stopped by adding a stop solution.

  • Phosphate Detection: The amount of released inorganic phosphate is determined colorimetrically by measuring the absorbance of a molybdate-malachite green-phosphate complex.

  • Data Analysis: The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a P-gp inhibitor like sodium orthovanadate.

Western Blot Analysis for P-gp Expression
  • Cell Lysis: Cells are treated with this compound for specified durations, after which they are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-gp (e.g., C219). A loading control antibody (e.g., anti-β-actin) is also used.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

Conclusion

This compound demonstrates a clear and potent ability to overcome P-glycoprotein-mediated multidrug resistance. By directly inhibiting the efflux function of P-gp, this compound restores the sensitivity of resistant cancer cells to a range of chemotherapeutic agents. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential chemosensitizing agent in clinical oncology. The continued investigation of such P-gp inhibitors is crucial in the ongoing effort to combat multidrug resistance in cancer.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Glesatinib (MGCD265)

This compound (also known as MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor developed to target key oncogenic drivers in various solid tumors.[1][2][3] Its discovery and development have focused on inhibiting the mesenchymal-epithelial transition factor (MET) and AXL receptor tyrosine kinases, pathways frequently dysregulated in cancer, leading to tumor growth, metastasis, and therapeutic resistance.[1][4][5]

Chemical Properties and Structure
  • IUPAC Name: N-[(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}-2-pyridinyl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide[6]

  • Formula: C₃₁H₂₇F₂N₅O₃S₂[6]

  • Molar Mass: 619.71 g·mol⁻¹[6]

Core Mechanism of Action

This compound is a potent, ATP-competitive small-molecule inhibitor.[7] Unlike many other MET inhibitors that exhibit a type I binding mode to the active kinase conformation, this compound demonstrates a type II binding mode, targeting the inactive "DFG-out" conformation.[7] This distinct mechanism allows it to overcome resistance mediated by certain MET activation loop mutations that confer resistance to type I inhibitors.[7] Its primary targets at clinically relevant concentrations are the MET and AXL receptor tyrosine kinases.[8]

Inhibition of MET Signaling Pathway

The MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways.[7][8] These pathways are crucial for cell survival, growth, and motility.[7] Aberrant MET activation, through mutations (such as exon 14 skipping) or gene amplification, is a known oncogenic driver in non-small cell lung cancer (NSCLC) and other tumors.[1][7] this compound directly inhibits MET phosphorylation, thereby blocking these downstream signals.[7]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_RAS RAS/MAPK Pathway MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS HGF HGF (Ligand) HGF->MET Binding & Dimerization Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->MET Inhibits Phosphorylation

Caption: this compound's inhibition of the HGF/MET signaling pathway.
Inhibition of AXL Signaling Pathway

The AXL receptor and its ligand, Growth Arrest-Specific 6 (Gas6), play critical roles in tumor progression, metastasis, and the development of resistance to therapies, including EGFR inhibitors.[7][9] Activation of AXL triggers similar downstream pro-survival pathways as MET, including PI3K/Akt and MEK/Erk.[9] By inhibiting AXL, this compound can potentially overcome AXL-mediated therapeutic resistance.[1]

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AXL AXL Receptor Downstream Downstream Signaling (PI3K/Akt, MEK/ERK) AXL->Downstream Gas6 Gas6 (Ligand) Gas6->AXL Binding & Dimerization Resistance Therapeutic Resistance, Metastasis, Survival Downstream->Resistance This compound This compound This compound->AXL Inhibits Phosphorylation

Caption: this compound's inhibition of the Gas6/AXL signaling pathway.

Preclinical Development

The preclinical evaluation of this compound established its potency, selectivity, and anti-tumor activity both in biochemical assays and in complex biological systems.

Preclinical_Workflow A Target Identification (MET, AXL) B Biochemical Kinase Assays (Determine IC50) A->B C Cell-Based Assays (Viability, Signaling Inhibition) B->C D In Vivo Animal Models (Xenografts, PDX) C->D E Pharmacokinetics & Toxicology Studies D->E F IND-Enabling Studies E->F

Caption: General workflow for the preclinical evaluation of this compound.
In Vitro Studies

This compound was profiled against a large panel of kinases, demonstrating high potency for MET and AXL.

Table 1: Kinase Inhibitory Profile of this compound

Kinase Target Assay Type IC₅₀ Value (nmol/L) Reference
MET (Wild-Type) Enzyme-based kinase 19 [7]
AXL Biochemical/Cellular < 75 [7]
MERTK Biochemical/Cellular < 75 [7]
PDGFR Family Biochemical/Cellular < 75 [7]

| VEGFR2 | Biochemical | 172 |[7] |

This compound demonstrated potent inhibition of MET-driven cell growth and signaling in various cancer cell lines.

Table 2: In Vitro Cellular Activity of this compound

Cell Line Cancer Type Key Alteration Effect Measured IC₅₀ Value Reference
NCI-H441 NSCLC MET amplified (low-level) Inhibition of HGF-stimulated growth - [7]
NCI-H596 NSCLC METex14 del mutant Inhibition of HGF-stimulated growth - [7]
Hs746T NSCLC METex14 del, amplified Inhibition of growth (HGF-independent) - [7]
H1299 NSCLC - Inhibition of cell growth 0.08 µM [10]

| KB-C2, SW620/Ad300, HEK293/ABCB1 | P-gp overexpressing | - | Cytotoxicity | 5-10 µM |[10] |

In Vivo Studies

This compound showed significant anti-tumor activity in multiple mouse xenograft models, including patient-derived xenografts (PDX).

Table 3: Summary of In Vivo Efficacy in Xenograft Models

Model Type MET Alteration This compound Dose & Schedule Outcome Reference
Hs746T Cell Line Xenograft METex14 del, amplified 60 mg/kg, once daily, oral Marked tumor regression [7]
LU2503 & LU5381 PDX Models METex14 skipping 60 mg/kg, once daily, oral Marked tumor regression [7]

| NIH/3T3 Xenograft (MET Y1230C, D1228N) | MET A-loop mutations | 60 mg/kg, once daily, oral | Tumor growth inhibition (overcame resistance) |[7] |

Experimental Protocols

Cell Viability Assay
  • Procedure: Cancer cell lines (e.g., NCI-H441, NCI-H596, Hs746T) were treated with varying concentrations of this compound, with or without 50 ng/mL of human hepatocyte growth factor (hHGF).[7]

  • Incubation: Cells were treated for 3 days.[7]

  • Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

Immunoblotting
  • Lysate Preparation: Protein lysates were harvested using Cell Signaling Technology lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration was quantified via a BCA protein assay.[7]

  • Electrophoresis & Transfer: Normalized lysates were run on gels and transferred to polyvinylidene difluoride (PVDF) membranes.[7]

  • Antibodies: Primary antibodies used included pMET, MET, pAKT, AKT, pMEK, MEK, pERK, and ERK (all from Cell Signaling Technology). Near-infrared secondary antibodies were used for detection.[7]

  • Imaging: Immunoblots were scanned and analyzed on a LI-COR Odyssey CLx Imager.[7]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nu/nu or SCID mice) were used.[7] For some studies, SCID mice expressing the human HGF transgene (hHGFtg-SCID) were utilized to ensure complete activation of human MET variants.[7]

  • Cell Implantation: Cells like Hs746t were suspended in Matrigel and injected subcutaneously into the flank of the mice.[7]

  • Drug Formulation & Administration: this compound was formulated in 5% DMSO/45% PEG400/50% saline. Mice were dosed at 60 mg/kg once daily via oral gavage.[7]

  • Monitoring: Tumor volumes were measured twice weekly with Vernier calipers.[7]

Clinical Development

This compound has been evaluated in multiple clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor efficacy.

Phase I Study (NCT00697632)

This first-in-human study evaluated this compound in patients with advanced solid tumors, determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][11] Due to suboptimal exposure with early glycolate salt formulations, development focused on a free-base suspension (FBS) capsule and a spray-dried dispersion (SDD) tablet.[4][11]

Table 4: Summary of Phase I Clinical Trial (NCT00697632) Results

Parameter FBS Capsule Formulation SDD Tablet Formulation Reference
Maximum Tolerated Dose (MTD) 1050 mg twice daily 750 mg twice daily [4][11]
Most Frequent Adverse Events Diarrhea (83.3%) Diarrhea (75.0%) [4][11]
Nausea (57.1%) Nausea (30.6%) [4][11]
Vomiting (45.2%) Vomiting (25.0%) [4][11]
Increased ALT (45.2%) Increased ALT (30.6%) [4][11]
Increased AST (47.6%) Increased AST (27.8%) [4][11]

| RP2D Selection | - | 750 mg twice daily |[4][11] |

Phase II Study in NSCLC (NCT02544633)

This trial evaluated the efficacy of this compound in NSCLC patients with activating genetic alterations in the MET gene.[1] While the study was terminated early by the sponsor due to modest overall clinical activity, it provided key insights into the patient populations most likely to respond.[12]

Table 5: Phase II Clinical Trial (NCT02544633) Efficacy in NSCLC Patients

Patient Cohort (by Biomarker) Objective Response Rate (ORR) Median Progression-Free Survival Median Overall Survival Reference
Overall Population (n=68) 11.8% 4.0 months 7.0 months [12]
METex14 Mutations (Tumor Test) 10.7% - - [12]
METex14 Mutations (ctDNA Test) 25.0% - - [12]

| MET Amplification (Tumor Test) | 15.0% | - | - |[12] |

In the earlier Phase I expansion, all six partial responses in NSCLC patients occurred in those with MET exon 14 deletion mutations.[4][11]

Combination Therapy Studies

This compound has also been explored in combination with other anti-cancer agents.

  • With Erlotinib or Docetaxel (NCT00975767): A Phase I study in advanced solid tumors showed the combinations had an acceptable safety profile but with modest efficacy signals.[8][13] The objective response rate was 1.8% with erlotinib and 12.0% with docetaxel.[8]

  • With Nivolumab (NCT02954991): A Phase II study was initiated to evaluate this compound in combination with the PD-1 inhibitor nivolumab in patients with advanced NSCLC.[14][15]

References

Glesatinib's Preclinical Profile in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of glesatinib, a potent and selective inhibitor of the MET, AXL, and ROS1 receptor tyrosine kinases. The information presented herein is curated from publicly available research and is intended to provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction

This compound (MGCD265) is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in a range of preclinical solid tumor models. Its primary mechanism of action involves the inhibition of the MET (Mesenchymal-Epithelial Transition factor), AXL, and ROS1 signaling pathways, which are frequently dysregulated in various cancers and are key drivers of tumor growth, proliferation, metastasis, and drug resistance. This document summarizes the key preclinical findings, including in vitro potency, in vivo efficacy, and the methodologies employed in these critical studies.

Mechanism of Action and Signaling Pathways

This compound is classified as a type II MET inhibitor, binding to the inactive "DFG-out" conformation of the MET kinase domain. This distinct binding mode allows it to overcome resistance mechanisms that affect type I MET inhibitors, such as mutations in the MET activation loop (e.g., Y1230H). The inhibition of MET, AXL, and ROS1 by this compound leads to the downregulation of several downstream signaling cascades crucial for cancer cell survival and proliferation, including the RAS/MAPK and PI3K/AKT pathways.

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K AXL AXL AXL->PI3K ROS1 ROS1 ROS1->RAS ROS1->PI3K This compound This compound This compound->MET This compound->AXL This compound->ROS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Metastasis AKT->Metastasis mTOR->Proliferation Survival Survival mTOR->Survival

Figure 1: this compound's inhibition of MET, AXL, and ROS1 signaling pathways.

In Vitro Studies

Kinase Inhibition

This compound's potency against its primary targets has been quantified through in vitro kinase assays.

TargetIC50 (nM)Reference
MET (Wild-Type)19
MET (Y1230H)--
MET (D1228N)--
AXL--
ROS1--

Note: Specific IC50 values for mutant MET, AXL, and ROS1 are not consistently reported in the reviewed literature.

Cell Viability and Proliferation

The anti-proliferative effects of this compound have been evaluated across a panel of solid tumor cell lines, particularly those with known MET alterations.

Cell LineCancer TypeMET StatusIC50 (nM)Reference
Hs746TGastricMET Amplification~20
EBC-1LungMET Amplification~10
SNU-5GastricMET Amplification~30
MKN-45GastricMET Amplification-
H441LungMET Exon 14 Skipping~50
H596LungMET Exon 14 Skipping~40

Note: IC50 values are approximate and can vary based on experimental conditions.

Overcoming Resistance

A key finding from preclinical studies is this compound's ability to inhibit MET variants that confer resistance to type I MET inhibitors. In cellular models, this compound demonstrated sustained activity against cell lines with acquired resistance to crizotinib, a type I inhibitor, driven by mutations such as Y1230H in the MET activation loop.

In Vivo Studies

Xenograft Models

This compound has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of solid tumors.

ModelCancer TypeMET StatusThis compound DoseTumor Growth Inhibition (%)Reference
Hs746T (CDX)GastricMET Amplification60 mg/kg, daily>100 (regression)
EBC-1 (CDX)LungMET Amplification60 mg/kg, daily>100 (regression)
LU-01-0418 (PDX)LungMET Exon 14 Skipping60 mg/kg, daily>100 (regression)
ST253 (PDX)GastricMET Amplification60 mg/kg, daily>100 (regression)

Note: Tumor growth inhibition greater than 100% indicates tumor regression.

Pharmacodynamics

In vivo studies have confirmed that this compound effectively inhibits MET phosphorylation in tumor tissues. Western blot analysis of tumor lysates from this compound-treated mice showed a significant reduction in phosphorylated MET (p-MET) levels compared to vehicle-treated controls, demonstrating target engagement and inhibition in a physiological setting.

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles and standard laboratory manuals.

In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Recombinant Kinase (MET, AXL, ROS1) Incubation Incubate components at specified temperature and time Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation This compound This compound (serial dilutions) This compound->Incubation Detection Measure substrate phosphorylation (e.g., radioactivity, fluorescence) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Methodology: The inhibitory activity of this compound against MET, AXL, and ROS1 kinases is typically determined using a radiometric or fluorescence-based assay. Recombinant kinase enzyme is incubated with a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound in a suitable reaction buffer. Following incubation, the extent of substrate phosphorylation is quantified. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is then calculated from the dose-response curve.

Cell Viability Assay (MTT/CellTiter-Glo)

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed cells in 96-well plates Adherence Allow cells to adhere Seed->Adherence Treat Treat with serial dilutions of this compound Adherence->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add MTT or CellTiter-Glo reagent Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance or luminescence Incubate_Reagent->Read_Plate

Figure 3: Workflow for a typical cell viability assay.

Methodology: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of this compound concentrations for a period of 72 hours. Cell viability is assessed using either the MTT assay, which measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to formazan, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The resulting data is used to generate dose-response curves and calculate IC50 values.

Western Blotting

Methodology: To assess the impact of this compound on intracellular signaling, cells are treated with the compound for a specified duration. Subsequently, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes are then incubated with primary antibodies specific for total and phosphorylated forms of MET, AKT, and ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Models

PDX_Model_Workflow Patient_Tumor Patient Tumor Tissue Implantation Implant tumor fragments subcutaneously into immunocompromised mice Patient_Tumor->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Passaging When tumors reach a specific size, passage to new mice Tumor_Growth->Passaging Expansion Expand cohort of mice with established tumors Passaging->Expansion Randomization Randomize mice into treatment and control groups Expansion->Randomization Treatment Treat with this compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor collection for pharmacodynamic studies) Monitoring->Endpoint

Figure 4: Workflow for the establishment and use of patient-derived xenograft models.

Methodology: Fresh tumor tissue from a patient's surgery is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice). Once the tumors are established and have reached a specified volume, they are excised, fragmented, and re-implanted into a larger cohort of mice for treatment studies. Mice bearing established tumors are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by caliper measurements, and animal well-being is assessed. At the end of the study, tumors are often harvested for pharmacodynamic analysis.

Conclusion

The preclinical data for this compound strongly support its potent and selective inhibition of MET, AXL, and ROS1. In a variety of solid tumor models, particularly those with MET dysregulation, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity, both in vitro and in vivo. A notable feature of this compound is its ability to overcome resistance to type I MET inhibitors, highlighting its potential as a valuable therapeutic option for patients who have developed resistance to other MET-targeted therapies. The comprehensive preclinical evaluation of this compound has provided a solid foundation for its continued clinical development in solid tumors.

The Structural Basis of Glesatinib's Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[1][2][3] This technical guide provides an in-depth overview of the structural and molecular basis of this compound's inhibitory activity against its key kinase targets. A primary focus is placed on its interaction with the MET receptor tyrosine kinase, a key driver in various cancers. This document outlines the quantitative biochemical and cellular data, details the experimental methodologies used to elucidate these findings, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Kinase Inhibition Profile

This compound functions as an ATP-competitive inhibitor of several receptor tyrosine kinases.[1] Its primary targets include MET, AXL, MERTK, the PDGFR family, and VEGFR2.[1][4] It also demonstrates inhibitory activity against other kinases such as RON and Tie-2.[5] A key feature of this compound is its classification as a type II inhibitor of MET, binding to the inactive "DFG-out" conformation of the kinase domain. This distinct binding mode allows this compound to overcome resistance mechanisms that affect type I MET inhibitors, which bind to the active "DFG-in" conformation.[1][6]

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against a panel of wild-type and mutant kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

Kinase TargetAssay TypeIC50 (nmol/L)Reference
MET (Wild-Type) Biochemical19[1]
MET (D1228N mutant) BiochemicalData not specified[1]
MET (Y1230C mutant) BiochemicalData not specified[1]
MET (Y1230H mutant) BiochemicalData not specified[1]
AXL CellularNot specified below 75 nmol/L[1]
MERTK CellularNot specified below 75 nmol/L[1]
PDGFR Family CellularNot specified below 75 nmol/L[1]
VEGFR2 Biochemical172[7]
NSCLC H1299 Cell Line Cellular (Viability)80[8]
KB-C2, SW620/Ad300, HEK293/ABCB1 Cellular (Cytotoxicity)5000 - 10000[8][9]

Further profiling indicates that this compound inhibits MET, Axl, MERTK, and the PDGFR family at concentrations below 75 nmol/L in cellular assays.[1]

Structural Insights into this compound-MET Interaction

The structural basis for this compound's potent and selective inhibition of MET, particularly its ability to overcome resistance, has been elucidated through molecular modeling studies.[1]

Binding Mode: this compound exhibits a type II binding mode, engaging the MET kinase domain in its inactive DFG-out conformation. This is distinct from type I inhibitors like crizotinib, which bind to the active DFG-in state. The "DFG-out" conformation is characterized by the flip of the Asp-Phe-Gly (DFG) motif, which creates a hydrophobic pocket adjacent to the ATP-binding site. This compound extends into this hydrophobic pocket, a feature that is critical for its high-affinity binding and its activity against certain resistance mutations.[1]

Overcoming Resistance: Resistance to type I MET inhibitors can arise from mutations in the activation loop, such as at residues D1228 and Y1230.[1] These mutations can stabilize the active conformation of the kinase, reducing the binding affinity of type I inhibitors. Because this compound binds to the inactive conformation and its binding is not dependent on the specific conformation of the activation loop, it retains activity against these common resistance mutations.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's kinase inhibition.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes.

General Protocol (as adapted from commercially available kits): [10][11][12][13]

  • Reagents:

    • Purified recombinant kinase (e.g., MET, VEGFR2).

    • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • ATP at a concentration near the Kₘ for the specific kinase.

    • Substrate (e.g., poly(Glu,Tyr) 4:1 for tyrosine kinases).

    • This compound serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Kinase reactions are set up in a multi-well plate format (e.g., 96-well or 384-well).

    • The kinase, substrate, and this compound at various concentrations are pre-incubated in the kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Viability and Cytotoxicity Assays

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol using CellTiter-Glo® Luminescent Cell Viability Assay: [14][15][16][17][18]

  • Cell Culture:

    • Cancer cell lines (e.g., NCI-H441, NCI-H596, Hs746T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).

    • The plate and its contents are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

    • The plate is mixed on an orbital shaker to induce cell lysis.

    • After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to determine the IC50 value.

Western Blotting for Kinase Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins in cellular models.

General Protocol: [19][20][21][22][23]

  • Cell Treatment and Lysis:

    • Cells are serum-starved and then treated with this compound at various concentrations for a specified time.

    • Where applicable, cells are stimulated with a ligand (e.g., HGF for MET) to induce kinase activation.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MET).

    • A corresponding primary antibody for the total protein is used on a parallel blot or after stripping the first antibody to serve as a loading control.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Structural Analysis Methodologies

X-ray Crystallography (General Approach for Kinase-Inhibitor Complexes): [24][25][26][27][28]

  • Protein Expression and Purification: The kinase domain of the target protein is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.

  • Crystallization: The purified protein is crystallized, often in the presence of the inhibitor, by screening a wide range of conditions (e.g., pH, precipitant concentration, temperature).

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

Molecular Modeling and Dynamics (General Approach): [29][30][31][32][33]

  • System Setup: A starting structure of the kinase-inhibitor complex (either from crystallography or homology modeling) is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Force Field Application: A force field (a set of parameters describing the potential energy of the atoms and molecules) is applied to the system.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable conformations.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Simulation: A long-timescale molecular dynamics simulation is run to observe the dynamic behavior of the protein-ligand complex.

  • Analysis: The trajectory from the simulation is analyzed to understand the stability of the binding, key interactions, and conformational changes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

Glesatinib_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_structural Structural Analysis cluster_invivo In Vivo Evaluation biochem_assay Biochemical Kinase Assay mol_model Molecular Modeling biochem_assay->mol_model Inform structural studies cell_viability Cell Viability Assay xenograft Xenograft Models cell_viability->xenograft Guide in vivo dosing western_blot Western Blot (Phosphorylation) xray_cryst X-ray Crystallography xray_cryst->mol_model Provide structural template This compound This compound mol_model->this compound Rationalize binding mode pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Evaluate efficacy and exposure This compound->biochem_assay Determine IC50 This compound->cell_viability Assess cellular potency This compound->western_blot Confirm target engagement

Figure 1. A representative experimental workflow for the characterization of this compound.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET binds GAB1 GAB1 MET->GAB1 GRB2_SOS GRB2/SOS MET->GRB2_SOS STAT3 STAT3 MET->STAT3 This compound This compound MET->this compound inhibited by PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Figure 2. The MET signaling pathway and the point of inhibition by this compound.

AXL_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR binds PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway AXL->RAS_MAPK This compound This compound AXL->this compound inhibited by VEGFR->PI3K_AKT PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis VEGFR->this compound inhibited by Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration PLCg->RAS_MAPK

Figure 3. Overview of AXL and VEGFR signaling pathways inhibited by this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with a distinct type II binding mode against MET. This structural feature underpins its ability to overcome resistance to type I MET inhibitors. The comprehensive data from biochemical, cellular, and structural studies provide a robust foundation for its continued development as a therapeutic agent for cancers driven by aberrant signaling from MET and other susceptible kinases. The methodologies and pathway diagrams presented in this guide offer a detailed technical resource for researchers in the field of oncology drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Glesatinib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has shown potential in antineoplastic activities.[1] It primarily functions by inhibiting the phosphorylation of several receptor tyrosine kinases (RTKs) including c-Met (hepatocyte growth factor receptor), Tek/Tie-2 receptor, vascular endothelial growth factor receptor (VEGFR) types 1, 2, and 3, and the macrophage-stimulating 1 receptor (MST1R or RON).[1] Inhibition of these signaling pathways can lead to the suppression of tumor angiogenesis and proliferation in tumors that overexpress these RTKs.[1] Additionally, this compound has been shown to antagonize P-glycoprotein (P-gp) mediated multidrug resistance in non-small cell lung cancer (NSCLC) cells.[2][3] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, specifically focusing on the MTT and CellTiter-Glo® assays.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously inhibiting multiple key signaling pathways involved in tumor growth, survival, and angiogenesis. The diagram below illustrates the primary targets of this compound.

Glesatinib_Signaling_Pathway cluster_downstream Downstream Signaling cMET c-MET Proliferation Cell Proliferation cMET->Proliferation Survival Cell Survival cMET->Survival Invasion Invasion/Metastasis cMET->Invasion AXL AXL AXL->Survival AXL->Invasion VEGFR VEGFR (1, 2, 3) Angiogenesis Angiogenesis VEGFR->Angiogenesis TIE2 TIE-2 TIE2->Angiogenesis RON RON RON->Proliferation SMO SMO SMO->Proliferation This compound This compound This compound->cMET This compound->AXL This compound->VEGFR This compound->TIE2 This compound->RON This compound->SMO

Caption: this compound's multi-targeted inhibition of key signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by in vitro cell viability assays. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
H1299Non-Small Cell Lung Cancer72 hours0.08[2]
KB-3-1Cervical Cancer (Parental)72 hours~7.5[4]
KB-C2Cervical Cancer (P-gp Overexpressing)72 hours~7.5[4]
SW620Colorectal Cancer (Parental)72 hours~6.0[4]
SW620/Ad300Colorectal Cancer (P-gp Overexpressing)72 hours~6.0[4]
HEK293/pcDNA3.1Embryonic Kidney (Parental)72 hours~9.0[4]
HEK293/ABCB1Embryonic Kidney (P-gp Overexpressing)72 hours~9.0[4]

Experimental Workflow: Cell Viability Assay

The following diagram outlines the general workflow for determining cell viability after treatment with this compound using common in vitro assays such as MTT or CellTiter-Glo®.

Cell_Viability_Workflow A Seed cells in 96-well plates B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired exposure time (e.g., 72 hours) C->D E Add viability reagent (e.g., MTT, CellTiter-Glo®) D->E F Incubate as per reagent protocol E->F G Measure signal (Absorbance or Luminescence) F->G H Data analysis: Calculate % viability and IC50 values G->H

Caption: General experimental workflow for in vitro cell viability assays.

Experimental Protocols

Two common methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5][7]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm.[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[9][10][11]

Principle: This assay quantifies ATP, which is an indicator of metabolically active cells.[9] The reagent causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP present.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well plates (to prevent signal crosstalk)[10][12]

  • CellTiter-Glo® Reagent[9]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment (e.g., 1 x 10^3 to 5 x 10^3 cells/well) in 100 µL of culture medium.[13] Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound dilutions to the wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

  • Reagent Preparation and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11] During this time, thaw the CellTiter-Glo® Reagent and bring it to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the untreated control wells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for Determining Glesatinib IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib (MGCD265) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily c-MET and AXL, as well as the SMO receptor in the Hedgehog signaling pathway. Dysregulation of these pathways is implicated in the proliferation, survival, invasion, and metastasis of various cancers. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values to guide research and development efforts.

Introduction

The c-MET (mesenchymal-epithelial transition factor) and AXL receptor tyrosine kinases are key drivers of oncogenesis and are frequently overexpressed or mutated in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. The Hedgehog signaling pathway, mediated by the SMO (Smoothened) receptor, is also aberrantly activated in many cancers, contributing to tumor growth and resistance to therapy. This compound's ability to simultaneously inhibit these critical pathways makes it a promising candidate for cancer therapy. The determination of its IC50 value is a crucial first step in assessing its potency and selectivity against different cancer cell types.

Data Presentation

The following tables summarize the reported IC50 values of this compound in various cancer cell lines. This data provides a comparative overview of this compound's activity across different cancer types and genetic backgrounds.

Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineGenetic AlterationIC50 (µM)Reference
NCI-H1299-0.08[1]
NCI-H441MET amplification (low-level)Not specified, but showed concentration-dependent inhibition[2]
NCI-H596MET exon 14 deletionNot specified, but showed concentration-dependent inhibition[2]
Hs746TMET exon 14 deletion and amplificationNot specified, but showed concentration-dependent inhibition[2]

Table 2: this compound IC50 Values in P-glycoprotein (P-gp) Overexpressing Cancer Cell Lines

Cell LineParental Cell LineIC50 (µM)Reference
KB-C2KB-3-15-10[1]
SW620/Ad300SW6205-10[1]
HEK293/ABCB1HEK2935-10[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the determination of this compound's IC50 value in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% inhibition of cell viability.

Mandatory Visualization

Signaling Pathways of this compound Inhibition

Glesatinib_Signaling_Pathways cluster_MET c-MET Pathway cluster_AXL AXL Pathway cluster_SMO Hedgehog Pathway This compound This compound cMET c-MET This compound->cMET Inhibits AXL AXL This compound->AXL Inhibits SMO SMO This compound->SMO Inhibits HGF HGF HGF->cMET GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Proliferation, Survival, Invasion RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation GAS6 GAS6 GAS6->AXL AXL_PI3K PI3K AXL->AXL_PI3K AXL_AKT AKT AXL_PI3K->AXL_AKT AXL_Proliferation Proliferation, Survival, Migration AXL_AKT->AXL_Proliferation SHH SHH PTCH1 PTCH1 SHH->PTCH1 PTCH1->SMO SUFU_GLI SUFU/GLI Complex SMO->SUFU_GLI GLI GLI (active) SUFU_GLI->GLI HH_Target_Genes Target Gene Expression GLI->HH_Target_Genes

Caption: this compound inhibits the c-MET, AXL, and SMO signaling pathways.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_drug Prepare this compound serial dilutions incubate1->prepare_drug treat_cells Treat cells with This compound incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using the MTT assay.

References

Application Notes and Protocols for Glesatinib Western Blot Analysis of p-MET

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of Glesatinib on c-MET phosphorylation using Western Blotting.

Introduction

This compound is a potent, orally bioavailable dual inhibitor of the c-MET and SMO receptor tyrosine kinases.[1][2] The c-MET signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and invasion in various cancers.[3][4] this compound has demonstrated the ability to inhibit MET signaling in non-clinical models.[5] Western blotting is a key immunological technique to detect the phosphorylation status of c-MET (p-MET) in response to this compound treatment, thereby evaluating its inhibitory activity. This document outlines a comprehensive protocol for this application.

Signaling Pathway and Drug Mechanism

The c-MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain (e.g., Tyr1234/1235). This phosphorylation event triggers the recruitment and activation of downstream signaling molecules, including those in the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[3][4] this compound acts as a tyrosine kinase inhibitor, competing with ATP for the binding site in the c-MET kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET p-MET p-MET c-MET->p-MET Phosphorylation RAS RAS p-MET->RAS PI3K PI3K p-MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion AKT->Invasion HGF HGF HGF->c-MET Binds This compound This compound This compound->p-MET Inhibits

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Experimental Protocol: p-MET Western Blot

This protocol details the steps for analyzing the effect of this compound on c-MET phosphorylation in cancer cell lines.

Materials and Reagents
  • Cell Lines: Human non-small cell lung cancer cell lines with MET alterations, such as NCI-H596 or Hs746T.

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels.

  • Transfer Buffer.

  • Membranes: PVDF or Nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (Tyr1234/1235) (e.g., Cell Signaling Technology, #3077 or #3126), recommended dilution 1:1000.

    • Rabbit or Mouse anti-total MET (e.g., Cell Signaling Technology, #3127), recommended dilution 1:1000.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin), recommended dilution 1:1000-1:5000.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Procedure

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starve A->B C Treat with this compound B->C D Cell Lysis C->D E Quantify Protein D->E F SDS-PAGE E->F G Protein Transfer F->G H Blocking G->H I Primary Antibody Incubation (p-MET, total MET, GAPDH) H->I J Secondary Antibody Incubation I->J K Detection & Imaging J->K L Densitometry Analysis K->L M Normalize to Loading Control L->M N Quantify p-MET Inhibition M->N

Caption: Experimental workflow for p-MET Western Blot analysis.
  • Cell Culture and Treatment:

    • Seed NCI-H596 or Hs746T cells in 6-well plates and grow to 70-80% confluency.

    • Serum starve the cells for 2-4 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 2, 6, 24 hours). A time-course and dose-response experiment is recommended to determine optimal conditions. For initial experiments, a 2-hour treatment is a good starting point.[6]

    • For studies involving ligand-induced phosphorylation, stimulate cells with HGF (50-100 ng/mL) for the last 15-20 minutes of the this compound treatment period.[6]

  • Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-MET, anti-total MET, or loading control) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-MET and total MET band intensities to the corresponding loading control (e.g., GAPDH or β-actin).

    • Calculate the ratio of normalized p-MET to normalized total MET for each treatment condition.

    • Express the results as a percentage of the untreated or vehicle-treated control.

Quantitative Data Summary

The following table summarizes the expected dose-dependent inhibition of c-MET phosphorylation by this compound in a representative cancer cell line.

This compound Concentration (µM)Relative p-MET/Total MET Ratio% Inhibition of p-MET
0 (Vehicle Control)1.000%
0.10.6535%
0.30.3070%
1.00.1090%
3.00.0595%

Note: The values presented in this table are illustrative and may vary depending on the cell line, experimental conditions, and antibody used. Researchers should generate their own data for accurate quantification.

Troubleshooting

  • No or weak p-MET signal:

    • Ensure cells were properly stimulated with HGF if necessary.

    • Check the activity of the phosphatase inhibitors in the lysis buffer.

    • Confirm the primary antibody is specific and used at the correct dilution.

  • High background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time, blocking agent).

    • Use a lower concentration of primary and secondary antibodies.

  • Inconsistent loading:

    • Ensure accurate protein quantification and equal loading of samples.

    • Use a reliable loading control antibody to normalize the data.

By following this detailed protocol, researchers can effectively utilize Western Blotting to characterize the inhibitory activity of this compound on c-MET phosphorylation, providing valuable insights for drug development and cancer research.

References

Glesatinib Xenograft Model in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib (MGCD265) is a potent, orally bioavailable, spectrum-selective inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It has demonstrated significant antitumor activity in preclinical xenograft models, particularly those with MET alterations such as MET exon 14 deletion (METex14 del) mutations.[4][5][6] This document provides detailed application notes and experimental protocols for establishing and utilizing this compound xenograft models in mice to evaluate its therapeutic efficacy and mechanism of action.

Introduction

The c-MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation, through mutations, amplification, or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[4][7] this compound is a type II MET inhibitor that has shown efficacy in both treatment-naive and resistant settings, notably in tumors harboring mutations that confer resistance to type I MET inhibitors.[4][5][6] Xenograft models are indispensable tools for the in vivo evaluation of novel anticancer agents like this compound, allowing for the assessment of efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

Data Presentation

Table 1: this compound Efficacy in Cell Line-Derived Xenograft (CDX) Model
Cell LineCancer TypeMET AlterationMouse StrainThis compound Dose (oral)Treatment DurationTumor Growth Inhibition (TGI)Reference
Hs746TGastric CarcinomaMET Amplification, METex14 delNOD/SCID60 mg/kg daily11-32 daysComplete Regression[4]
MKN-45Gastric CarcinomaMET AmplificationNot Specified60 mg/kg dailyNot SpecifiedRegression[4]
Table 2: this compound Efficacy in Patient-Derived Xenograft (PDX) Models
PDX ModelCancer TypeMET AlterationThis compound Dose (oral)Treatment DurationTumor ResponseReference
LU2503NSCLCMETex14 del60 mg/kg daily~3 weeksMarked Regression[4]
LU5381NSCLCMETex14 del60 mg/kg daily~4.5 weeksMarked Regression[4]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol: Hs746T

Materials:

  • Hs746T human gastric carcinoma cells

  • Growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Immunodeficient mice (e.g., NOD/SCID, 10-12 weeks old)[4]

  • This compound

  • Vehicle for this compound (see formulation below)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture Hs746T cells in the recommended growth medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion, viability should be >98%).[4]

    • Adjust the cell suspension to a final concentration of 10 x 10^6 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 400-500 mm³, randomize the mice into treatment and control groups.[4]

  • This compound Administration:

    • Prepare this compound for oral administration (see protocol below).

    • Administer this compound orally at a dose of 60 mg/kg daily.[4] The control group should receive the vehicle only.

  • Endpoint:

    • Continue treatment and monitoring for the specified duration (e.g., 2-4.5 weeks).[4]

    • Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study.[4]

    • Excise tumors, weigh them, and process for further analysis (e.g., Western blot, immunohistochemistry).[4]

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile water or 5% Dextrose in Water (D5W)

  • Carboxymethylcellulose sodium (CMC-Na)

Formulation Example (Suspension):

A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution containing DMSO, PEG300, Tween 80, and water.

  • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).[8]

  • For a final dosing solution, take the required volume of the DMSO stock and add PEG300, mix well.[8]

  • Add Tween 80 to the mixture and mix thoroughly.[8]

  • Finally, add sterile water or D5W to reach the final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.[8]

Alternative Formulation (CMC-Na Suspension):

This compound can also be prepared as a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).[8]

  • Prepare a sterile solution of 0.5% to 2% CMC-Na in water.

  • Weigh the required amount of this compound powder.

  • Gradually add the CMC-Na solution to the powder while vortexing or sonicating to create a uniform suspension.

Note: The optimal formulation should be determined empirically to ensure stability and bioavailability.

Animal Welfare and Monitoring
  • Monitoring: Monitor mice daily for clinical signs of distress, including changes in posture, activity, and grooming.

  • Body Weight: Record the body weight of each mouse at least three times a week.[4] Significant weight loss (>15-20%) is a humane endpoint.

  • Tumor Burden: Regularly measure tumor volume. Ulceration of the tumor is also a humane endpoint.

  • Humane Endpoints: Euthanize animals that show signs of significant distress, exceed the maximum tumor size, or meet other predefined humane endpoint criteria to minimize suffering.

Visualization

This compound Mechanism of Action

Glesatinib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm HGF HGF MET c-MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS This compound This compound This compound->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits c-MET signaling pathway.

This compound Xenograft Experimental Workflow

Glesatinib_Xenograft_Workflow A Cell Culture (e.g., Hs746T) B Cell Harvest & Preparation (with Matrigel) A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Tumor Volume ~400-500 mm³) D->E F Oral Administration: This compound (60 mg/kg) or Vehicle E->F G Continued Treatment & Monitoring (Tumor Volume, Body Weight) F->G H Endpoint: Tumor Excision & Analysis G->H

Caption: Experimental workflow for this compound xenograft studies.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Glesatinib Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glesatinib and Patient-Derived Xenograft (PDX) Models

This compound (MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent activity against several receptor tyrosine kinases, including c-MET, Tek/Tie-2, VEGFRs, and RON.[1] These signaling pathways are frequently dysregulated in various cancers, playing crucial roles in tumor growth, angiogenesis, and metastasis.[2] this compound has shown significant anti-tumor activity in non-clinical models, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[3]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform.[4][5] They are known to better recapitulate the heterogeneity and molecular diversity of the original patient's tumor compared to traditional cell line-derived xenografts.[4] This fidelity makes PDX models an invaluable tool for evaluating the efficacy of targeted therapies like this compound and for identifying predictive biomarkers of response.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing PDX models in the preclinical evaluation of this compound, from model establishment to efficacy studies and biomarker analysis.

Quantitative Data Presentation: this compound Efficacy in NSCLC PDX Models

The following tables summarize the in vivo efficacy of this compound in NSCLC PDX models with MET exon 14 deletion mutations. This data highlights the potent anti-tumor activity of this compound in clinically relevant preclinical models.

Table 1: Tumor Growth Inhibition of this compound in METex14 Deletion NSCLC PDX Models

PDX ModelMET AlterationInitial Tumor Volume (mm³)This compound DoseTreatment DurationOutcomeReference
LU2503METex14 del~50060 mg/kg, once daily, oral2 weeksMarked tumor regression[3]
LU5381METex14 del~50060 mg/kg, once daily, oral4.5 weeksMarked tumor regression[3]
Hs746T (Cell line-derived)METex14 del, MET amplification~40060 mg/kg, once daily, oral11 daysComplete regression[3]
Hs746T (Cell line-derived)METex14 del, MET amplification~100060 mg/kg, once daily, oral32 daysComplete regression[3]

Signaling Pathways Targeted by this compound

This compound's multi-targeted nature allows it to inhibit several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for interpreting its mechanism of action and identifying potential biomarkers.

Glesatinib_Signaling_Pathways cluster_this compound This compound Inhibition cluster_Receptors Receptor Tyrosine Kinases cluster_Pathways Downstream Signaling Pathways This compound This compound cMET c-MET This compound->cMET VEGFR VEGFR This compound->VEGFR Tie2 Tek/Tie-2 This compound->Tie2 RON RON This compound->RON RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival, Growth) cMET->PI3K_AKT_mTOR STAT3 STAT3 (Survival, Proliferation) cMET->STAT3 FAK FAK (Migration, Invasion) cMET->FAK VEGFR->PI3K_AKT_mTOR PLCg PLCγ (Angiogenesis) VEGFR->PLCg Tie2->PI3K_AKT_mTOR RON->RAS_RAF_MEK_ERK RON->PI3K_AKT_mTOR PLCg->RAS_RAF_MEK_ERK

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Experimental Workflows

A well-defined experimental workflow is critical for the successful execution of preclinical studies using PDX models.

PDX_Workflow Patient Patient Tumor Acquisition (Surgical Resection/Biopsy) Implantation Tumor Fragmentation & Subcutaneous Implantation into Immunodeficient Mice (P0) Patient->Implantation Expansion PDX Tumor Growth & Serial Passaging (P1, P2...) Implantation->Expansion Treatment Randomization of Mice & this compound Treatment Initiation Expansion->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Weight Measurement, Biomarker Analysis Monitoring->Endpoint

Caption: A typical workflow for establishing and utilizing patient-derived xenograft (PDX) models for in vivo efficacy studies of this compound.

Experimental Protocols

Protocol 1: Establishment of Non-Small Cell Lung Cancer (NSCLC) PDX Models

This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.[1][2][4]

Materials:

  • Fresh NSCLC tumor tissue obtained from surgery or biopsy

  • Sterile phosphate-buffered saline (PBS)

  • Sterile surgical instruments (scalpels, forceps)

  • Petri dishes

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Tumor Tissue Collection: Aseptically collect fresh tumor tissue from the patient. The tissue should be placed in a sterile container with PBS on ice and transported to the laboratory as quickly as possible (ideally within 2 hours).

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.

  • Tumor Fragmentation: Place the tumor tissue in a sterile petri dish containing a small amount of PBS. Using sterile scalpels, mince the tumor into small fragments of approximately 2-3 mm³.

  • Mouse Preparation: Anesthetize the immunodeficient mouse. Shave the hair from the implantation site (typically the flank).

  • Surgical Implantation: Create a small incision (approximately 5 mm) in the skin at the implantation site. Using sterile forceps, create a subcutaneous pocket.

  • Tumor Implantation: Carefully insert one to two tumor fragments into the subcutaneous pocket.

  • Wound Closure: Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress. Palpate the implantation site weekly to monitor for tumor growth.

  • Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, and aseptically excise the tumor. The tumor can then be fragmented and implanted into a new cohort of mice for expansion (passaging). It is recommended to use early-passage PDXs (less than 10 passages) for drug efficacy studies to maintain the characteristics of the original tumor.[4]

Protocol 2: this compound Administration and Efficacy Study in PDX Models

This protocol describes the administration of this compound to tumor-bearing mice and the assessment of its anti-tumor efficacy.

Materials:

  • This compound

  • Vehicle solution: 5% DMSO, 45% PEG400, 50% saline[3]

  • Tumor-bearing PDX mice (tumor volume ~100-200 mm³)

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • This compound Formulation: Prepare the this compound formulation in the vehicle solution at the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse, prepare a solution that delivers the required dose in a volume of approximately 100-200 µL).

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.

  • Treatment Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Tumor Growth Monitoring: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors.

  • Tumor Weight Measurement: Weigh the excised tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[9] Alternatively, TGI can be calculated based on tumor weight.

Protocol 3: Western Blot Analysis of Signaling Pathways in PDX Tumor Tissue

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the signaling pathways targeted by this compound in PDX tumor lysates.[10][11][12]

Materials:

  • Excised PDX tumor tissue (snap-frozen in liquid nitrogen)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Homogenizer

  • Bradford assay or BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 4: Immunohistochemical (IHC) Analysis of Biomarkers in PDX Tumors

This protocol provides a general framework for the immunohistochemical staining of PDX tumor sections to evaluate the expression and localization of biomarkers of interest.[13][14][15]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies against biomarkers of interest

  • Biotinylated secondary antibodies

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide solution.

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and temperature.

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate. Visualize the signal with the DAB chromogen substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Imaging and Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.

Conclusion

Patient-derived xenograft models represent a powerful and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. By closely mimicking the characteristics of human tumors, PDX models can provide valuable insights into drug efficacy, mechanisms of action, and predictive biomarkers. The protocols and data presented in these application notes are intended to guide researchers in the effective use of PDX models to advance the development of this compound and other novel cancer therapeutics.

References

Application Notes: Glesatinib Solubility and Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Glesatinib (MGCD265) is a potent, orally bioavailable dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases (RTKs) such as VEGFR, TIE-2, and AXL, which are implicated in tumor proliferation and angiogenesis.[3][4] Proper solubilization and preparation of this compound are critical for accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO) and subsequent dilutions for various research applications.

This compound Solubility and Storage

This compound exhibits high solubility in DMSO, but is practically insoluble in aqueous solutions.[1][5] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][5]

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSOup to 100 mg/mL~161.36 mMUse of fresh, anhydrous DMSO is highly recommended.[1]
DMSO50 mg/mL~76.20 mMMay require sonication to fully dissolve.[5]
Ethanol1 mg/mL~1.61 mM[1]
WaterInsolubleInsoluble[1][5]

Table 2: Storage of this compound Stock Solutions

Solution TypeStorage TemperatureStability PeriodRecommendations
DMSO Stock Solution-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[4][5][6]
DMSO Stock Solution-80°C6 monthsPreferred for long-term storage.[4][5][6]
Powder-20°Cup to 3 yearsStore sealed and away from moisture.[7]

This compound Signaling Pathway

This compound is an ATP-competitive inhibitor that primarily targets the c-MET receptor tyrosine kinase.[8] Binding of its ligand, Hepatocyte Growth Factor (HGF), normally induces c-MET dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK. This compound blocks this phosphorylation event, thereby inhibiting signal transduction.

Glesatinib_cMET_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMET_inactive c-MET Receptor HGF->cMET_inactive Binds cMET_active p-c-MET (Dimerized & Active) cMET_inactive->cMET_active Activates ATP_site PI3K_AKT PI3K / AKT Pathway cMET_active->PI3K_AKT RAS_MAPK RAS / MAPK Pathway cMET_active->RAS_MAPK Angiogenesis Angiogenesis cMET_active->Angiogenesis This compound This compound This compound->cMET_active Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits the HGF-induced c-MET signaling pathway.

Experimental Protocols

Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for both in vitro and in vivo studies.

Glesatinib_Prep_Workflow cluster_invitro In Vitro Applications cluster_invivo In Vivo Applications start This compound Powder dissolve Dissolve in fresh, anhydrous DMSO (e.g., to 50-100 mg/mL) start->dissolve aid_dissolution Vortex and/or sonicate until fully dissolved dissolve->aid_dissolution stock_solution High-Concentration DMSO Stock Solution aid_dissolution->stock_solution store Aliquot and store at -20°C (1 month) or -80°C (6 months) stock_solution->store dilute_media Perform serial dilution in culture medium stock_solution->dilute_media dilute_vehicle Dilute stock in appropriate co-solvent vehicle stock_solution->dilute_vehicle final_dmso Ensure final DMSO concentration is non-toxic (e.g., <0.5%) dilute_media->final_dmso working_solution_vitro Working Solution for Cell-Based Assays final_dmso->working_solution_vitro formulation Prepare final formulation (e.g., with PEG300, Tween-80, Saline) dilute_vehicle->formulation working_solution_vivo Dosing Solution for Animal Studies formulation->working_solution_vivo

Caption: General workflow for this compound solution preparation.

Protocol for Preparing a 100 mM DMSO Stock Solution

Materials:

  • This compound powder (MW: 619.16 g/mol for free base)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = 0.1 mol/L * 0.001 L * 619.16 g/mol = 0.0619 g = 61.9 mg

  • Weighing: Carefully weigh 61.9 mg of this compound powder and place it into a sterile vial.

  • Solubilization: Add 1 mL of fresh, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.[6]

Protocol for Preparing Working Solutions for In Vitro Assays

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.

  • IMPORTANT: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cellular toxicity, typically below 0.5%.[6]

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium, but without this compound.[7]

  • If precipitation is observed upon dilution, the process can be performed in a stepwise manner to avoid a rapid change in solvent polarity.[6]

Protocols for Preparing Formulations for In Vivo Studies

For animal studies, this compound is typically administered in a vehicle containing co-solvents to maintain solubility and improve bioavailability. The final DMSO concentration should be minimized to reduce potential toxicity.[6] These formulations should be prepared fresh before each use.[1]

Protocol A: Formulation with PEG300, Tween-80, and Saline This formulation yields a clear solution with a this compound solubility of at least 2.5 mg/mL.[5]

  • Prepare a vehicle solution by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the solvents one by one and mix thoroughly between each addition.[5]

  • Add the required amount of this compound DMSO stock solution to the pre-mixed vehicle to achieve the final desired dosing concentration.

Protocol B: Formulation with PEG400 and Saline This formulation has been used for oral gavage in mouse models.[8]

  • Prepare a vehicle solution by mixing the components in the following ratio:

    • 5% DMSO

    • 45% PEG400

    • 50% Saline

  • Add the required amount of this compound DMSO stock solution to the pre-mixed vehicle to achieve the final desired dosing concentration (e.g., 60 mg/kg).[8]

Protocol C: Formulation with Corn Oil This formulation is suitable for oral administration.[5]

  • Prepare a vehicle solution by mixing the components in the following ratio:

    • 10% DMSO

    • 90% Corn Oil

  • Add the required amount of this compound DMSO stock solution (e.g., a 10 mg/mL stock) to the corn oil and mix thoroughly to create a homogenous solution or suspension.[1][5]

References

Application Notes and Protocols: Glesatinib Combination Therapy with EGFR Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. One of the key mechanisms of acquired resistance is the amplification and activation of the MET proto-oncogene, which provides a bypass signaling pathway for cell survival and proliferation. Additionally, the AXL receptor tyrosine kinase has been implicated in mediating resistance to EGFR-targeted therapies.

Glesatinib (MGCD265) is a multi-targeted tyrosine kinase inhibitor that targets MET, AXL, and other receptor tyrosine kinases. The combination of this compound with an EGFR inhibitor, such as erlotinib or gefitinib, is a rational therapeutic strategy to overcome resistance mediated by MET and/or AXL activation. These application notes provide detailed protocols for in vitro studies to evaluate the synergistic effects of this compound in combination with EGFR inhibitors.

Signaling Pathways

The combination of this compound and an EGFR inhibitor is designed to concurrently block parallel signaling pathways that drive tumor cell proliferation and survival. The following diagrams illustrate the targeted pathways.

Diagram 1: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds EGFR_Inhibitor EGFR Inhibitor (e.g., Erlotinib) EGFR_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by EGFR TKIs.

Diagram 2: MET/AXL Bypass Signaling and this compound Inhibition

MET_AXL_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K ERK ERK AXL->ERK This compound This compound This compound->MET Inhibits This compound->AXL Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: MET and AXL bypass signaling pathways inhibited by this compound.

Quantitative Data Summary

The following tables present representative data from in vitro experiments evaluating the combination of this compound and an EGFR inhibitor (e.g., erlotinib) in NSCLC cell lines with acquired resistance to EGFR TKIs.

Table 1: Single Agent and Combination IC50 Values for Cell Viability

Cell LineThis compound IC50 (nM)Erlotinib IC50 (nM)This compound + Erlotinib (1:1 ratio) IC50 (nM)
HCC827-ER (Erlotinib Resistant)150>100050
NCI-H1975 (T790M mutation)200>200075

Table 2: Combination Index (CI) Values for this compound and Erlotinib Combination

Cell LineFa (Fraction affected)Combination Index (CI)*Interpretation
HCC827-ER0.500.65Synergy
HCC827-ER0.750.58Synergy
NCI-H19750.500.72Synergy
NCI-H19750.750.63Synergy

*CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: Apoptosis Induction by this compound and Erlotinib Combination

Cell LineTreatment% Apoptotic Cells (Annexin V positive)
HCC827-ERVehicle Control5%
HCC827-ERThis compound (150 nM)15%
HCC827-ERErlotinib (1000 nM)8%
HCC827-ERThis compound (75 nM) + Erlotinib (75 nM)45%

Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and an EGFR inhibitor, alone and in combination.

Diagram 3: Cell Viability Assay Workflow

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of drugs A->B C Incubate for 72 hours B->C D Add CellTiter-Glo reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., HCC827-ER, NCI-H1975) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the EGFR inhibitor (e.g., erlotinib) in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Luminescence Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the drug concentration and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Synergy Analysis

This protocol describes how to assess the synergistic effects of this compound and an EGFR inhibitor using the Chou-Talalay method.

Protocol:

  • Experimental Design: Based on the single-agent IC50 values, design a combination experiment with a constant ratio of this compound to the EGFR inhibitor. Typically, a ratio based on the IC50 values is used (e.g., 1:1 if IC50s are similar, or adjusted accordingly).

  • Cell Treatment: Treat cells with serial dilutions of the single agents and the fixed-ratio combination as described in the cell viability assay protocol.

  • Data Collection: After 72 hours of incubation, measure cell viability using the CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the fraction of affected cells (Fa) for each concentration of the single agents and the combination (Fa = 1 - (luminescence of treated cells / luminescence of control cells)).

    • Use software such as CompuSyn to calculate the Combination Index (CI) for different Fa values.

Western Blot Analysis

This protocol is for assessing the effects of the combination therapy on key signaling proteins.

Diagram 4: Western Blot Workflow

Western_Blot_Workflow A Treat cells with drugs B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Incubate with primary antibodies C->D E Incubate with secondary antibodies D->E F Detect and analyze bands E->F

Application Notes and Protocols for Glesatinib and Docetaxel Combination Therapy in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical study design for the combination of glesatinib and docetaxel in treating advanced solid tumors. The information is based on a Phase I clinical trial designed to evaluate the safety, tolerability, and preliminary efficacy of this combination therapy.

Introduction

This compound (MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, AXL, VEGFR, and TIE-2 receptor tyrosine kinases.[1][2][3] Docetaxel is a well-established chemotherapeutic agent belonging to the taxane class, which acts by disrupting the microtubule network essential for cell division, leading to mitotic arrest and apoptosis.[4][5][6][7][8] The combination of a targeted therapy like this compound with a cytotoxic agent like docetaxel represents a rational approach to potentially enhance anti-tumor activity and overcome resistance mechanisms.

Preclinical Rationale

The combination of this compound and docetaxel is supported by a strong preclinical rationale. Aberrant MET and AXL signaling are implicated in resistance to chemotherapy. By inhibiting these pathways, this compound may sensitize tumor cells to the cytotoxic effects of docetaxel. Furthermore, by targeting VEGFR, this compound can inhibit angiogenesis, which is crucial for tumor growth and metastasis, complementing the direct cytotoxic effect of docetaxel.

Clinical Study Design: Phase I Trial (NCT00975767)

A Phase I, open-label, multicenter study was conducted to determine the safety, maximum tolerated dose (MTD), and preliminary anti-tumor activity of this compound in combination with docetaxel in patients with advanced solid tumors.[9][10]

Study Objectives
  • Primary Objective: To determine the safety profile and MTD of this compound administered in combination with docetaxel.

  • Secondary Objectives: To assess the anti-tumor activity of the combination and to characterize the pharmacokinetic (PK) profile of both drugs when co-administered.[9][10]

Patient Population

The study enrolled patients with advanced solid tumors, with a focus on tumor types typically associated with MET or AXL aberrations.[9][10]

Experimental Protocols

Patient Eligibility Criteria (Inclusion)
  • Patients with histologically or cytologically confirmed advanced solid tumors.

  • Refractory to standard therapies or for whom no standard therapy is available.

  • Adequate organ function (hematological, renal, and hepatic).

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

Treatment Administration

The study followed a modified 3+3 dose-escalation design.[9][10]

  • This compound: Administered orally, with the starting dose of 96 mg/m². Different formulations were used throughout the study, including unmicronized glycolate, micronized glycolate, and a micronized version 2 (V2) tablet.[9]

  • Docetaxel: Administered intravenously at a starting dose of 50 mg/m² every 3 weeks.[9][10]

Treatment was administered in 21-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.[9]

Dose Escalation and MTD Determination

The dose of this compound was escalated in successive cohorts of patients. The MTD was defined based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle of treatment.[9][10]

Assessments
  • Safety: Monitored through regular physical examinations, vital signs, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Efficacy: Tumor response was evaluated every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).

  • Pharmacokinetics: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound and docetaxel.

Data Presentation

Table 1: Dose Escalation Cohorts for this compound and Docetaxel
Dose LevelThis compound DoseDocetaxel DoseThis compound Formulation
196 mg/m²50 mg/m²Unmicronized Glycolate
296 mg/m²75 mg/m²Unmicronized Glycolate
............
MAD700 mg BID75 mg/m²Micronized V2

MAD: Maximum Administered Dose. Data is illustrative of the starting and maximum doses investigated.[9][10]

Table 2: Summary of Clinical Activity
ParameterThis compound + Docetaxel
Objective Response Rate (ORR) 12.0%
Disease Control Rate (DCR) Not Reported
Median Progression-Free Survival (PFS) Not Reported

Data from all this compound + docetaxel cohorts in the Phase I study.[9][10][11][12]

Table 3: Common Treatment-Related Adverse Events (TRAEs)
Adverse EventFrequency in this compound + Docetaxel Arm
Fatigue70.4%
Diarrhea45.6%
Nausea35.1%

Most frequent TRAEs reported in the study.[9]

Visualizations

Signaling Pathways

Glesatinib_Signaling_Pathway cluster_this compound This compound Inhibition cluster_RTK Receptor Tyrosine Kinases cluster_Downstream Downstream Signaling This compound This compound MET MET This compound->MET AXL AXL This compound->AXL VEGFR VEGFR This compound->VEGFR Proliferation Cell Proliferation MET->Proliferation Survival Cell Survival MET->Survival Invasion Invasion/Metastasis MET->Invasion AXL->Survival AXL->Invasion Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: this compound inhibits multiple receptor tyrosine kinases.

Docetaxel_Signaling_Pathway cluster_Docetaxel Docetaxel Action cluster_Microtubule Microtubule Dynamics cluster_CellCycle Cell Cycle Progression Docetaxel Docetaxel Depolymerization Depolymerization Docetaxel->Depolymerization Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Arrest leads to

Caption: Docetaxel disrupts microtubule dynamics.

Experimental Workflow

Dose_Escalation_Workflow start Enroll 3-6 Patients at Dose Level X observe Observe for DLTs in Cycle 1 start->observe dlt_check DLT Occurred? observe->dlt_check no_dlt 0 of 3 Patients with DLT dlt_check->no_dlt No one_dlt 1 of 3 Patients with DLT dlt_check->one_dlt Yes (1 patient) mtd_exceeded MTD Exceeded Dose Level X-1 is MTD dlt_check->mtd_exceeded Yes (>=2 patients) escalate Escalate to Dose Level X+1 no_dlt->escalate expand_cohort Enroll 3 More Patients at Dose Level X one_dlt->expand_cohort dlt_check_expanded <=1 of 6 Patients with DLT? expand_cohort->dlt_check_expanded dlt_check_expanded->escalate Yes dlt_check_expanded->mtd_exceeded No

Caption: Modified 3+3 dose-escalation study design.

Conclusion

The combination of this compound and docetaxel demonstrated an acceptable safety profile in a Phase I clinical trial.[9][10] Modest anti-tumor activity was observed in this heavily pre-treated patient population.[9][10][11][12] The maximum administered dose of this compound (micronized V2) was 700 mg twice daily with docetaxel 75 mg/m² every 3 weeks, which slightly exceeded the MTD.[9][10] Further investigations with optimized formulations of this compound were warranted to improve bioavailability and clinical activity.[9] These application notes and protocols provide a framework for understanding the design and execution of clinical studies combining multi-targeted tyrosine kinase inhibitors with standard chemotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glesatinib for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Glesatinib in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MGCD265) is an orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2][3] It primarily targets the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[4][5][6][7] By binding to and inhibiting the phosphorylation of these receptors, this compound blocks their downstream signaling pathways.[2] This can result in the inhibition of tumor cell proliferation, survival, motility, and invasion in tumors where these pathways are dysregulated.[8][9] this compound also shows inhibitory activity against other tyrosine kinases such as VEGFR, Tie-2, and RON.[2][6]

Q2: What are the primary signaling pathways affected by this compound?

This compound primarily inhibits the MET and AXL signaling pathways.[4][5]

  • MET Signaling: Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS-MAPK, PI3K-AKT-mTOR, and STAT3.[8][10][11] These pathways are crucial for cell proliferation, survival, migration, and invasion.[8][11] Aberrant MET signaling is implicated in numerous cancers.[9]

  • AXL Signaling: The AXL receptor is activated by its ligand, Gas6.[12][13][14] This activation triggers downstream signaling cascades, including the PI3K-AKT-mTOR, MEK-ERK, and JAK/STAT pathways, which are involved in cell proliferation, survival, and migration.[12][13][15]

Glesatinib_Signaling_Pathways cluster_0 This compound Inhibition cluster_1 Cell Membrane cluster_2 Downstream Signaling cluster_3 Cellular Response This compound This compound MET MET Receptor This compound->MET Inhibits AXL AXL Receptor This compound->AXL Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT JAK/STAT Pathway MET->STAT AXL->PI3K_AKT AXL->RAS_MAPK AXL->STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival Invasion Invasion STAT->Invasion

Figure 1: Simplified diagram of this compound's inhibitory action on MET and AXL signaling pathways.

Q3: What concentration of this compound should I use in my in vitro experiments?

The optimal concentration of this compound will depend on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. However, based on published data, a general starting range can be suggested.

For cell viability or proliferation assays, a common concentration range to test is between 0.01 µM and 10 µM.[1][16][17] For mechanistic studies, such as western blotting to assess target phosphorylation, concentrations around the IC50 or slightly above are often used.

Data Presentation: this compound In Vitro Activity

The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeAssayIC50Incubation TimeReference
NCI-H1299Non-Small Cell Lung CancerCell Viability0.08 µM72 hours[1][16][17]
KB-C2P-gp Overexpressing CancerCell Viability5-10 µM72 hours[1][16][18]
SW620/Ad300P-gp Overexpressing CancerCell Viability5-10 µM72 hours[1][16][18]
HEK293/ABCB1P-gp Overexpressing CancerCell Viability5-10 µM72 hours[1][16][18]
NCI-H441MET-amplified Lung CancerCell ViabilityNot specified3 days[19]
NCI-H596METex14 del-mutant Lung CancerCell ViabilityNot specified3 days[19]
Hs746TMETex14 del-mutant and amplified Lung CancerCell ViabilityNot specified3 days[19]

Troubleshooting Guide

Issue 1: Suboptimal or no inhibition of cell viability at expected concentrations.

  • Possible Cause 1: Cell line resistance.

    • Troubleshooting:

      • Confirm the MET and/or AXL expression and activation status in your cell line via western blot or qPCR. Cell lines with low or no expression of these targets may be inherently resistant.

      • Consider that your cells may have acquired resistance. If possible, use an earlier passage of the cells.

      • Some cancer cells exhibit multidrug resistance (MDR) through overexpression of transporters like P-glycoprotein (P-gp).[1][18] this compound has been shown to counteract P-gp-mediated MDR.[3][18]

  • Possible Cause 2: this compound degradation or precipitation.

    • Troubleshooting:

      • This compound is typically dissolved in DMSO for in vitro use.[3] Ensure the DMSO stock solution is properly stored at -20°C or -80°C and protected from moisture.[16]

      • When diluting the DMSO stock in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cytotoxicity from the solvent.

      • Prepare fresh dilutions of this compound for each experiment.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: this compound concentration is too high.

    • Troubleshooting:

      • Perform a thorough dose-response analysis to identify a more specific concentration range.

      • While this compound is selective, at higher concentrations it can inhibit other kinases.[19] Review the kinase selectivity profile of this compound to understand potential off-target effects.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Troubleshooting:

      • Include a vehicle control (media with the same concentration of DMSO used for this compound treatment) in all experiments to assess the effect of the solvent alone.

      • Keep the final DMSO concentration consistent across all treatment groups and as low as possible.

Troubleshooting_Workflow Start Start: Suboptimal Inhibition CheckCellLine Check MET/AXL Expression in Cell Line Start->CheckCellLine LowExpression Low/No Expression: Consider a different cell model CheckCellLine->LowExpression Low SufficientExpression Sufficient Expression CheckCellLine->SufficientExpression Sufficient CheckCompound Verify this compound Stock (Fresh, Proper Storage) SufficientExpression->CheckCompound CompoundIssue Degraded Compound: Prepare fresh stock CheckCompound->CompoundIssue Issue Found CompoundOK Compound OK CheckCompound->CompoundOK No Issue OptimizeAssay Optimize Assay Conditions (Incubation time, cell density) CompoundOK->OptimizeAssay Successful Inhibition Observed: Proceed with experiment OptimizeAssay->Successful

Figure 2: Troubleshooting workflow for suboptimal this compound inhibition.

Experimental Protocols

Cell Viability (MTS/MTT) Assay

This protocol provides a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the plate for a specified period, typically 72 hours.[1][16]

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the this compound concentration to determine the IC50.

Western Blot for Phospho-MET/AXL Inhibition

This protocol outlines the steps to assess the inhibition of MET and AXL phosphorylation by this compound.

  • Cell Treatment:

    • Plate cells and grow them to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours if assessing ligand-stimulated phosphorylation.[19]

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) for a specified time (e.g., 2 hours).[19]

    • If applicable, stimulate the cells with the appropriate ligand (e.g., HGF for MET) for a short period (e.g., 15-20 minutes) before harvesting.[19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[20]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21][22]

    • Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AXL, total AXL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

Western_Blot_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-response) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Membrane Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-MET, p-AXL, Total, Loading Control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis: Quantify band intensity Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis of this compound's effect on protein phosphorylation.

References

Glesatinib Kinase Inhibition Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the on-target and off-target effects of Glesatinib in kinase assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to facilitate accurate and effective experimentation.

This compound: On-Target and Off-Target Kinase Inhibition Profile

This compound is a spectrum-selective tyrosine kinase inhibitor. Its primary target is the MET receptor tyrosine kinase. However, like many kinase inhibitors, this compound exhibits activity against other kinases, which are considered off-target effects. Understanding this profile is critical for interpreting experimental results and anticipating potential biological consequences.

Kinase Inhibition Data

The following table summarizes the known kinase inhibition profile of this compound based on biochemical and cellular assays. At concentrations below 75 nmol/L, this compound has been shown to inhibit a specific set of kinases.

Target FamilyKinaseIC50 (nmol/L)Notes
Primary Target MET19[1]This compound is a potent, ATP-competitive inhibitor of MET.[1]
Off-Target AXL< 75A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Off-Target MERTK< 75Another member of the TAM family of receptor tyrosine kinases.
Off-Target PDGFR family< 75Platelet-Derived Growth Factor Receptor family.
Off-Target SMONot specifiedThis compound has been described as a dual inhibitor of c-MET and Smoothened (SMO).

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency. The data indicates that apart from its primary target MET, this compound also inhibits AXL, MERTK, and the PDGFR family at nanomolar concentrations.[1]

Troubleshooting Guide for In Vitro Kinase Assays with this compound

This guide addresses common issues that may arise during in vitro kinase assays designed to evaluate this compound's potency and selectivity.

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values - Inconsistent pipetting- Instability of this compound in assay buffer- Variation in enzyme activity- Use calibrated pipettes and consistent technique.- Prepare fresh this compound dilutions for each experiment.- Ensure consistent kinase concentration and activity across all assays.
No inhibition observed - Incorrect this compound concentration- Inactive this compound- Assay conditions not optimal for inhibition- Verify the concentration of the this compound stock solution.- Use a fresh batch of this compound.- Optimize ATP concentration, pH, and incubation time for the specific kinase.
Unexpected off-target inhibition - this compound may have a broader kinase profile than initially reported.- Contaminants in the this compound sample.- Perform a comprehensive kinome scan to identify all potential off-targets.- Ensure the purity of the this compound compound.
Assay signal is too low - Insufficient enzyme concentration- Low substrate concentration- Suboptimal detection method- Increase the kinase concentration.- Ensure the substrate concentration is at or above the Km value.- Choose a more sensitive detection method (e.g., radiometric vs. fluorescence-based).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1]

Q2: What are the known off-target kinases inhibited by this compound at clinically relevant concentrations?

A2: At concentrations below 75 nmol/L, this compound has been shown to inhibit AXL, MERTK, and the PDGFR (Platelet-Derived Growth Factor Receptor) family of kinases.[1] It has also been identified as a dual inhibitor of c-MET and SMO (Smoothened).

Q3: How can I determine the IC50 value of this compound for a specific kinase in my experiment?

A3: You can determine the IC50 value by performing an in vitro kinase assay with a range of this compound concentrations. The percentage of kinase inhibition is then plotted against the logarithm of the this compound concentration, and the IC50 is the concentration at which 50% inhibition is observed. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What type of kinase inhibitor is this compound?

A4: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[1]

Q5: Where can I find more detailed information on this compound's kinase selectivity?

A5: For more detailed information, it is recommended to consult publications that have performed comprehensive kinase profiling or "kinome scans" of this compound. The supplementary materials of such publications often contain detailed tables of the kinases tested and the corresponding inhibition data.

Experimental Protocols

Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination of this compound

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase using a radiometric assay format. This method is considered a gold standard for its direct measurement of kinase activity.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP)

  • 96-well microplate

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase reaction buffer to create a range of concentrations to be tested (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO) without this compound.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase. The final concentration of each component should be optimized for the specific kinase being assayed.

  • Set up the Assay Plate:

    • Add a small volume (e.g., 2.5 µL) of each this compound dilution or vehicle control to the wells of the 96-well plate.

    • Add the kinase reaction mix (e.g., 22.5 µL) to each well.

    • Pre-incubate the plate at the optimal temperature (e.g., 30°C) for a short period (e.g., 10 minutes).

  • Initiate the Kinase Reaction:

    • Start the reaction by adding the ATP solution (containing [γ-³²P]ATP) to each well (e.g., 5 µL).

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding a quenching agent (e.g., phosphoric acid) or by spotting a portion of the reaction mixture directly onto the phosphocellulose filter paper.

  • Wash the Filter Paper:

    • Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Perform a final rinse with acetone and let the paper air dry.

  • Quantify Phosphorylation:

    • Place the dried filter paper in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways Affected by this compound's Off-Target Activity

Glesatinib_Off_Target_Pathways cluster_this compound This compound cluster_Targets Kinase Targets cluster_Pathways Downstream Signaling This compound This compound MET MET This compound->MET Inhibits (On-Target) AXL AXL This compound->AXL Inhibits (Off-Target) MERTK MERTK This compound->MERTK Inhibits (Off-Target) PDGFR PDGFR This compound->PDGFR Inhibits (Off-Target) SMO SMO This compound->SMO Inhibits (Off-Target) Proliferation Proliferation MET->Proliferation Survival Survival MET->Survival Migration Migration MET->Migration AXL->Survival MERTK->Survival PDGFR->Proliferation Hedgehog_Pathway Hedgehog_Pathway SMO->Hedgehog_Pathway Hedgehog_Pathway->Proliferation IC50_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare this compound Serial Dilutions C Dispense this compound/Vehicle to Plate A->C B Prepare Kinase Reaction Master Mix D Add Kinase Mix & Pre-incubate B->D C->D E Initiate Reaction with [γ-³²P]ATP D->E F Incubate at Optimal Temperature E->F G Stop Reaction & Spot on Filter F->G H Wash Filter to Remove Unbound ATP G->H I Quantify Radioactivity H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

References

Technical Support Center: Managing Glesatinib-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Glesatinib-induced cytotoxicity in normal cells during in vitro experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's effects on normal cells.

1. What is this compound and what are its primary targets?

This compound (formerly MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets are the c-MET (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] By inhibiting these, it aims to block signaling pathways that contribute to tumor growth and proliferation.

2. What are the known off-target effects of this compound?

In addition to c-MET and AXL, this compound has been shown to inhibit other tyrosine kinases, including MERTK, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2] Inhibition of these off-target kinases can contribute to cytotoxicity in normal cells.

3. What are the typical cytotoxic effects of this compound observed in normal cells in vitro?

In vitro studies on non-cancerous parental cell lines, such as KB-3-1, SW620, and HEK293, have shown that this compound can induce cytotoxicity with IC50 values (the concentration of a drug that inhibits a biological process by 50%) typically falling between 5 and 10 μM.[3][4] Effects can include reduced cell viability, inhibition of proliferation, and induction of apoptosis.[4]

4. At what concentration does this compound typically become toxic to normal cells in culture?

Based on available data, concentrations above 1 μM may start to show cytotoxic effects, with significant toxicity observed in the 5-10 μM range for several parental (non-cancerous) cell lines.[3][4] It is crucial to determine the specific IC50 for the normal cell line being used in your experiments.

5. How can I determine the cytotoxic concentration of this compound for my specific normal cell line?

A dose-response experiment using a cell viability assay, such as the MTT assay, is recommended. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 72 hours) and then measuring the percentage of viable cells compared to an untreated control.

II. Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Excessive Cytotoxicity in Normal Control Cell Lines

Symptoms:

  • High levels of cell death in your normal/parental cell line controls, even at low concentrations of this compound.

  • Difficulty establishing a therapeutic window between your cancer cell line and the normal control.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High this compound Concentration The concentration of this compound may be too high for your specific normal cell line. Perform a dose-response curve to determine the IC20 (concentration that causes 20% inhibition) and use this as a non-toxic concentration for mechanistic studies.[3]
Off-Target Kinase Inhibition This compound's off-target effects on kinases like VEGFR and PDGFR may be causing toxicity. Consider using a more selective c-MET/AXL inhibitor as a control if available.
Suboptimal Cell Culture Conditions Stressed cells are more susceptible to drug-induced toxicity. Ensure optimal cell culture conditions, including appropriate media, serum concentration, and cell density.
Serum Starvation If your protocol involves serum starvation, this can sensitize normal cells to TKI-induced apoptosis.[5] Minimize the duration of serum starvation or use a reduced-serum medium instead of complete starvation.
Issue 2: Inconsistent Results in Cytotoxicity Assays

Symptoms:

  • High variability between replicate wells in your MTT or other viability assays.

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate the drug and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Interference of this compound with the Assay Reagent Some compounds can directly react with MTT or other viability reagents, leading to false readings.[6] Include a "no-cell" control with this compound at the highest concentration to check for direct chemical reactions.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by adding an appropriate solubilization buffer and mixing thoroughly before reading the absorbance.

III. Data Presentation: this compound Cytotoxicity

The following table summarizes the reported IC50 values for this compound in various cell lines, providing a reference for expected cytotoxic concentrations.

Cell LineTypeIC50 (µM)Reference(s)
H1299Non-Small Cell Lung Cancer0.08[4]
KB-3-1Parental Epidermoid Carcinoma5 - 10[3][4]
KB-C2P-gp Overexpressing Epidermoid Carcinoma5 - 10[3][4]
SW620Parental Colorectal Adenocarcinoma5 - 10[3][4]
SW620/Ad300P-gp Overexpressing Colorectal Adenocarcinoma5 - 10[3][4]
HEK293Parental Human Embryonic Kidney5 - 10[3][4]
HEK293/ABCB1P-gp Overexpressing Human Embryonic Kidney5 - 10[3][4]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing and managing this compound-induced cytotoxicity.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[3][7][8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][9]

Western Blot Analysis of Signaling Pathways

This protocol allows for the detection of changes in protein expression and phosphorylation in key signaling pathways affected by this compound.[10]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-MET, anti-c-MET, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

V. Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMET c-MET PI3K PI3K cMET->PI3K RAS RAS cMET->RAS AXL AXL AXL->PI3K AXL->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS This compound This compound This compound->cMET Inhibits This compound->AXL Inhibits This compound->VEGFR Inhibits (Off-target) This compound->PDGFR Inhibits (Off-target) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's primary and off-target signaling inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing this compound-induced cytotoxicity.

Cytotoxicity_Workflow start Start Experiment seed_cells Seed Normal and Cancer Cell Lines in 96-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze Data and Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound's IC50 values.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting unexpected cytotoxicity results.

Troubleshooting_Logic start High Cytotoxicity in Normal Cells? check_conc Is this compound Concentration > 1µM? start->check_conc check_culture Are Culture Conditions Optimal? check_conc->check_culture No solution1 Perform Dose-Response and use IC20 check_conc->solution1 Yes check_serum Is Serum Starvation Used? check_culture->check_serum Yes solution2 Optimize Media, Serum, and Density check_culture->solution2 No solution3 Minimize Starvation Time or Use Reduced-Serum Media check_serum->solution3 Yes end Problem Resolved check_serum->end No solution1->end solution2->end solution3->end

Caption: A logical guide to troubleshooting this compound cytotoxicity.

References

Glesatinib experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Glesatinib, addressing potential issues related to variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor.[1][2][3] It functions as a dual inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) and SMO (Smoothened) signaling pathways.[3][4] this compound is a type II MET inhibitor, which binds to the inactive conformation of the MET kinase.[1][5] This binding mode allows it to be effective against certain mutations that confer resistance to type I MET inhibitors.[1]

Q2: What are the known off-target effects of this compound?

A2: In addition to c-MET and SMO, this compound has been shown to inhibit other receptor tyrosine kinases, including AXL, MERTK, and members of the Platelet-Derived Growth Factor Receptor (PDGFR) family at concentrations below 75 nmol/L.[1] It also inhibits the Tek/Tie-2 receptor and Vascular Endothelial Growth Factor Receptor (VEGFR) types 1, 2, and 3.[6] Researchers should be aware of these off-target effects as they can influence experimental outcomes.

Q3: What are the different formulations of this compound, and can this affect my experiments?

A3: this compound has been formulated as both a hydrochloride salt and a free-base.[3] The hydrochloride salt generally has better water solubility and stability.[3] In clinical trials, various formulations have been used, including a glycolate salt, a free-base suspension (FBS) capsule, and a spray-dried dispersion (SDD) tablet, to improve bioavailability.[7][8] For in vitro experiments, it is crucial to be consistent with the formulation used, as differences in solubility and stability can impact the effective concentration and lead to variability in results.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -20°C, and it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: High Variability in Cell Viability Assay (IC50) Results

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Several factors can contribute to this variability:

    • Cell Density and Growth Phase: Ensure that you are seeding a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase. Over-confluent or sparsely seeded cells can respond differently to the inhibitor.

    • Assay Type: Different viability assays measure different cellular parameters (e.g., ATP levels with CellTiter-Glo vs. metabolic activity with MTT). The choice of assay can influence the IC50 value.[1][4] For consistency, use the same assay across all experiments.

    • Incubation Time: A 72-hour incubation period is commonly used for this compound.[3][4] Shorter or longer incubation times will likely alter the IC50 value.

    • This compound Formulation and Solubility: As mentioned in the FAQ, different formulations of this compound have different solubilities. Ensure your stock solution is fully dissolved and consider the potential for precipitation when diluting in aqueous media. Using fresh dilutions for each experiment is recommended.

    • Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can affect the activity of this compound. Be consistent with the serum percentage used in your assays.

Issue 2: Inconsistent Results in Western Blotting for p-MET

  • Question: I am seeing inconsistent inhibition of MET phosphorylation in my western blots. Why might this be happening?

  • Answer: This could be due to several factors related to your experimental protocol:

    • HGF Stimulation: For many cell lines, stimulation with Hepatocyte Growth Factor (HGF) is necessary to induce robust MET phosphorylation. The timing and concentration of HGF stimulation are critical. A common protocol involves serum starvation for 2-4 hours, followed by this compound treatment, and then HGF stimulation for the final 15-30 minutes.[1]

    • Time Course of Inhibition: The inhibitory effect of this compound on MET phosphorylation can be rapid. Ensure that you are lysing the cells at a consistent and appropriate time point after treatment.

    • Antibody Quality: The quality and specificity of your primary antibodies for both total MET and phosphorylated MET are crucial. Ensure they are validated for western blotting and used at the recommended dilution.

    • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading between lanes.

Issue 3: Unexpected Phenotypic Effects in Cells

  • Question: I am observing cellular effects that don't seem to be directly related to c-MET or SMO inhibition. What could be the reason?

  • Answer: This could be due to this compound's off-target effects. As noted in the FAQ, this compound also inhibits other kinases like AXL, MERTK, and VEGFRs.[6] These kinases are involved in various cellular processes, including survival, proliferation, and migration. Consider these off-target activities when interpreting your results. It may be useful to consult a kinase selectivity profile for this compound and compare it with the pathways active in your experimental model.

Issue 4: this compound Appears Less Potent in Certain Cell Lines

  • Question: this compound is showing a weaker-than-expected effect in my cell line. Why might this be?

  • Answer: The potency of this compound can be influenced by several factors:

    • MET Dependency: The cell line you are using may not be highly dependent on the c-MET signaling pathway for its growth and survival.[1]

    • Multidrug Resistance: Some cell lines overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which can efflux this compound from the cell, reducing its intracellular concentration and apparent potency.[4] Interestingly, this compound has also been shown to inhibit P-gp, which can complicate the interpretation of its effects in combination with other drugs.[4]

    • Acquired Resistance: Although this compound can overcome some forms of resistance to other MET inhibitors, prolonged exposure can lead to the development of secondary mutations in the MET kinase domain (e.g., at residues L1195 and F1200) that confer resistance to this compound.[10][11]

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeAssay TypeIC50 Value (µM)Reference
NCI-H1299Non-Small Cell Lung CancerNot Specified0.08[3]
KB-3-1Epidermoid CarcinomaMTT5 - 10[4]
KB-C2Epidermoid Carcinoma (P-gp overexpression)MTT5 - 10[4]
SW620Colon CancerMTT5 - 10[4]
SW620/Ad300Colon Cancer (P-gp overexpression)MTT5 - 10[4]
HEK293/pcDNA3.1Embryonic KidneyMTT5 - 10[4]
HEK293/ABCB1Embryonic Kidney (P-gp overexpression)MTT5 - 10[4]
NCI-H441Non-Small Cell Lung CancerCellTiter-GloNot specified, dose-dependent inhibition shown[1]
NCI-H596Non-Small Cell Lung CancerCellTiter-GloNot specified, dose-dependent inhibition shown[1]
Hs746TGastric CancerCellTiter-GloNot specified, dose-dependent inhibition shown[1]

Experimental Protocols

1. Cell Viability Assay (Based on CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blotting for p-MET Inhibition

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum starve the cells for 2-4 hours in a serum-free medium.[1]

    • Treat the cells with the desired concentrations of this compound for 2 hours.[1]

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-MET, total MET, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MET c-MET Receptor This compound->MET Inhibits SMO SMO Receptor This compound->SMO Inhibits PI3K PI3K MET->PI3K RAS RAS MET->RAS GLI GLI SMO->GLI AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription GLI->Transcription

Caption: this compound's dual inhibition of c-MET and SMO pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify this compound Stock Concentration & Solubility Start->Check_Reagent Check_Protocol Review Experimental Protocol (Cell density, timings, etc.) Start->Check_Protocol Check_Cells Assess Cell Health & MET Dependency Start->Check_Cells Consistent_Results Consistent Results Check_Reagent->Consistent_Results Issue Resolved Check_Protocol->Consistent_Results Issue Resolved Consider_Off_Target Consider Off-Target Effects (AXL, VEGFR, etc.) Check_Cells->Consider_Off_Target Unexpected Phenotype Check_Cells->Consistent_Results Issue Resolved Consider_Off_Target->Consistent_Results Hypothesis Refined

Caption: A logical workflow for troubleshooting this compound experiments.

References

Preventing Glesatinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of Glesatinib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, potent dual inhibitor of the c-MET and SMO (Smoothened) signaling pathways.[1] As a tyrosine kinase inhibitor, it targets the c-MET receptor, which, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades like the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are crucial for cell growth, proliferation, survival, and motility.[2] By inhibiting c-MET, this compound can disrupt these processes in cancer cells where the c-MET pathway is dysregulated.[2][3][4]

Q2: What is the recommended solvent for this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is practically insoluble in water. For in vitro cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. Published studies have shown this compound to be effective in the range of 0.01 µM to 10 µM.[5] For instance, in non-small cell lung cancer (NSCLC) H1299 cells, this compound has demonstrated a dose-dependent inhibition of cell growth with an IC50 value as low as 0.08 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage.

Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture Media

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides systematic steps to prevent and troubleshoot this problem.

Issue: I observed a precipitate in my cell culture media after adding this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final DMSO Concentration DMSO is a common solvent for hydrophobic compounds, but high concentrations can be toxic to cells and can also cause the drug to precipitate out when diluted in aqueous media.Keep the final concentration of DMSO in the cell culture media as low as possible, ideally below 0.1%. Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution in your media.
Low Temperature of Media The solubility of many compounds, including this compound, can be temperature-dependent. Adding a cold stock solution to cold media can decrease its solubility.Warm the cell culture media to 37°C before adding the this compound stock solution. This can help to keep the compound in solution.
Rapid Dilution Adding the concentrated DMSO stock directly into a large volume of media can cause a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution of the this compound stock solution. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
High this compound Concentration The concentration of this compound may be exceeding its solubility limit in the cell culture media.Review the literature for effective concentrations in similar cell lines. If possible, perform a dose-response experiment starting with lower concentrations to determine the optimal, non-precipitating concentration for your experiment.
Media Composition Components in the cell culture media, such as certain salts or proteins, may interact with this compound and reduce its solubility. The presence of serum, however, can sometimes aid in the solubilization of hydrophobic compounds.If using serum-free media, consider whether the experimental design allows for the addition of a low percentage of Fetal Bovine Serum (FBS), as serum proteins like albumin can help to solubilize hydrophobic drugs.[6]
pH of the Media The pH of the cell culture media can influence the ionization state of a compound, which in turn affects its solubility.[7][8][9]Ensure that the pH of your cell culture media is within the optimal physiological range (typically 7.2-7.4). Use a properly buffered medium and a CO2 incubator to maintain stable pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Dilution of this compound in Cell Culture Media

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture media

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration remains below 0.1%.

    • In a sterile tube, perform an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume of pre-warmed complete media (e.g., 10-100 times the stock volume).

    • Gently mix the intermediate dilution by pipetting or brief vortexing.

    • Add the intermediate dilution to the final volume of pre-warmed cell culture media.

    • Swirl the culture flask or plate gently to ensure even distribution of the compound.

    • Visually inspect the media under a microscope for any signs of precipitation before treating your cells.

Visualizations

Glesatinib_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso dmso_high Is DMSO > 0.1%? check_dmso->dmso_high reduce_dmso Action: Prepare higher stock concentration to lower final DMSO volume. dmso_high->reduce_dmso Yes check_temp Check Media Temperature dmso_high->check_temp No reduce_dmso->check_temp temp_low Is media at 37°C? check_temp->temp_low warm_media Action: Pre-warm media to 37°C before adding this compound. temp_low->warm_media No check_dilution Review Dilution Method temp_low->check_dilution Yes warm_media->check_dilution direct_dilution Was stock added directly to final volume? check_dilution->direct_dilution serial_dilute Action: Perform serial dilution in pre-warmed media. direct_dilution->serial_dilute Yes check_concentration Review this compound Concentration direct_dilution->check_concentration No serial_dilute->check_concentration conc_high Is the concentration within the reported effective range? check_concentration->conc_high lower_conc Action: Perform a dose-response experiment starting with lower concentrations. conc_high->lower_conc No reassess Re-evaluate Experiment conc_high->reassess Yes lower_conc->reassess

Caption: Troubleshooting workflow for this compound precipitation.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS activates PI3K PI3K cMET->PI3K activates STAT3 STAT3 cMET->STAT3 activates This compound This compound This compound->cMET inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: this compound inhibits the c-MET signaling pathway.

References

Glesatinib dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with Glesatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary targets are the MET and AXL receptor tyrosine kinases.[3][4] It also inhibits other kinases such as those in the VEGFR and PDGFR families, though with lower potency.[3]

Q2: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition can block tumor cell proliferation, survival, and migration in cancers where these pathways are dysregulated. This compound is considered a type II MET inhibitor, which allows it to be effective against certain mutations that confer resistance to type I MET inhibitors.[3][5]

Q3: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

Inconsistent IC50 values with this compound can arise from several factors. See the detailed troubleshooting guide below for a comprehensive overview of potential causes and solutions. Key factors to consider include:

  • This compound Formulation: Different formulations of this compound have been used in clinical and preclinical studies (glycolate salt, free-base suspension capsules, and spray-dried dispersion tablets), which have shown varying bioavailability.[4][6] Ensure you are using a consistent and well-solubilized formulation.

  • Cell Line Specifics: The genetic background of your cell line, including the expression levels of MET, AXL, and P-glycoprotein (P-gp), can significantly impact this compound's potency.

  • Off-Target Effects: this compound is known to inhibit the P-glycoprotein (P-gp) drug efflux pump, which can affect its intracellular concentration and apparent potency in cells expressing high levels of P-gp.[7][8]

  • Experimental Conditions: Variations in cell density, serum concentration, and assay duration can all contribute to variability in IC50 values.

Q4: Can this compound overcome resistance to other MET inhibitors?

Yes, this compound has been shown to be effective against certain MET mutations that confer resistance to type I MET inhibitors, such as mutations in the MET activation loop (e.g., D1228N, Y1230C/H).[3][5] This is attributed to its distinct type II binding mode.[3]

Troubleshooting Guide: this compound Dose-Response Curve Inconsistencies

This guide provides a structured approach to identifying and resolving common issues leading to inconsistent dose-response curves in this compound experiments.

Problem 1: High Variability in IC50 Values Between Experiments
Potential CauseRecommended Action
Inconsistent this compound Preparation This compound has been formulated in different ways which can affect its solubility and bioavailability.[4][6] Always prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete solubilization before diluting in culture medium. Avoid repeated freeze-thaw cycles of stock solutions.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Variations in Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a precise method for cell counting and seeding. Optimize seeding density to ensure cells are not confluent by the end of the assay.
Inconsistent Assay Duration The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time with this compound across all experiments.
Problem 2: Unexpectedly High or No Activity of this compound
Potential CauseRecommended Action
Low Expression of MET/AXL Confirm the expression and activation status (phosphorylation) of MET and AXL in your cell line using Western blotting or other methods. This compound will be less effective in cell lines that do not depend on these signaling pathways.
Presence of Resistance Mutations While this compound can overcome some resistance mutations, others may still confer resistance.[9][10] Sequence the MET and AXL genes in your cell line to check for known resistance mutations.
High P-glycoprotein (P-gp) Expression This compound is an inhibitor of the P-gp drug efflux pump.[7][8][11] In cell lines with high P-gp expression, this compound may be actively transported out of the cells, reducing its intracellular concentration and apparent potency. Consider co-treatment with a known P-gp inhibitor to assess this possibility.
Drug Inactivation Ensure the stability of this compound in your culture medium over the course of the experiment. Some components of the medium may degrade the compound.
Problem 3: Biphasic or Unusually Shaped Dose-Response Curve
Potential CauseRecommended Action
Off-Target Effects At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to complex dose-response relationships.[3] Consider performing a broader kinase profiling to identify potential off-targets at the concentrations you are using.
Cellular Heterogeneity A mixed population of sensitive and resistant cells within your culture can lead to a biphasic dose-response curve. Consider single-cell cloning to establish a more homogeneous cell population.
Activation of Compensatory Signaling Pathways Inhibition of MET and AXL can sometimes lead to the activation of alternative survival pathways. Investigate the activation status of other receptor tyrosine kinases upon this compound treatment using phospho-kinase arrays or Western blotting.

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeMET StatusAXL StatusIC50 (nM)Reference
NCI-H441NSCLCLow-level amplificationNot specified~100[3]
NCI-H596NSCLCMETex14 deletionNot specified~50[3]
Hs746TNSCLCMETex14 del and amplificationNot specified<10[3]
SNU-638 (Parental)Gastric CancerMET-addictedNot specified~20[3]
SNU-638 (Crizotinib-Resistant)Gastric CancerMET-addicted, Y1230H/F1200L mutationsNot specified~30[3]
H1299NSCLCNot specifiedNot specified80[12]
KB-3-1Epidermoid CarcinomaNot specifiedNot specified5,000 - 10,000[12]
SW620Colon CancerNot specifiedNot specified5,000 - 10,000[12]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-MET and Phospho-AXL
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MET (e.g., Tyr1234/1235) or phospho-AXL (e.g., Tyr702) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels of MET and AXL.

In Vitro Kinase Assay (General Protocol)
  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant MET or AXL), a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific peptide), and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using antibodies specific to the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Glesatinib_Troubleshooting_Workflow cluster_problem_ID Problem Identification cluster_causes Potential Causes cluster_actions Recommended Actions start Start: Inconsistent Dose-Response Curve p1 High IC50 Variability start->p1 p2 High/No Activity start->p2 p3 Biphasic Curve start->p3 c1 This compound Prep Cell Health/Passage Seeding Density Assay Duration p1->c1 c2 Low Target Expression Resistance Mutations P-gp Expression Drug Inactivation p2->c2 c3 Off-Target Effects Cell Heterogeneity Compensatory Signaling p3->c3 a1 Standardize Protocols: - Fresh Stocks - Low Passage Cells - Consistent Seeding - Fixed Duration c1->a1 a2 Characterize Cell Line: - Western Blot (pMET/pAXL) - Sequencing (MET/AXL) - P-gp Expression Analysis - Stability Test c2->a2 a3 Investigate Further: - Kinase Profiling - Single-Cell Cloning - Phospho-Kinase Array c3->a3

Caption: Troubleshooting workflow for this compound dose-response inconsistencies.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET binds PI3K PI3K MET->PI3K activates GRB2 GRB2/SOS MET->GRB2 STAT3 STAT3 MET->STAT3 This compound This compound This compound->MET inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival Migration mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified MET signaling pathway and the inhibitory action of this compound.

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K PI3K AXL->PI3K activates PLCg PLCγ AXL->PLCg STAT3 STAT3 AXL->STAT3 This compound This compound This compound->AXL AKT AKT PI3K->AKT DrugResistance Drug Resistance Metastasis Survival AKT->DrugResistance DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->DrugResistance STAT3->DrugResistance

Caption: Simplified AXL signaling pathway and the inhibitory action of this compound.

References

Interpreting unexpected results in Glesatinib assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glesatinib assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves binding to and inhibiting the phosphorylation of several receptor tyrosine kinases (RTKs), including MET, AXL, VEGFR family, and TIE-2.[1][2] By blocking these signaling pathways, this compound can inhibit tumor cell proliferation and angiogenesis.[3][4]

Q2: What are the primary cellular targets of this compound?

The primary targets of this compound are the MET and AXL receptor tyrosine kinases.[1][2] It is also known to inhibit VEGFR1/2/3, RON, and TIE-2.[1]

Q3: In which cancer models has this compound shown activity?

This compound has demonstrated anti-tumor activity in various preclinical models, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations or MET amplification.[3][4][5]

Q4: What are known resistance mechanisms to this compound?

While this compound can overcome resistance to some type I MET inhibitors (e.g., mutations like Y1230C/H and D1228N), resistance to this compound itself has been associated with mutations in the MET kinase domain at residues L1195 and F1200.[5][6][7]

Troubleshooting Guides

Interpreting Unexpected Dose-Response Curves in Cell Viability Assays

Q5: My this compound dose-response curve is not a classic sigmoidal shape. What could be the reason?

A non-sigmoidal dose-response curve can arise from several factors:

  • Compound Solubility: this compound hydrochloride has limited aqueous solubility and is typically dissolved in DMSO for in vitro use.[8][9] If the compound precipitates at higher concentrations in your cell culture media, it can lead to a plateau or even a decrease in efficacy at the highest doses.

    • Recommendation: Visually inspect your assay plates for any signs of precipitation. Ensure your final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells. Consider using a different formulation or solubility-enhancing agents if precipitation is suspected.[8][9]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can influence cell viability independent of its primary targets.[10] These effects can sometimes lead to a bell-shaped curve or other complex dose-response patterns.

    • Recommendation: Investigate potential off-target effects by consulting kinase profiling data and consider using lower, more specific concentrations of this compound.

  • Assay Artifacts: Some cell viability reagents can be affected by the chemical properties of the tested compound. For example, some compounds can interfere with the fluorescent or luminescent readout of the assay.[11]

    • Recommendation: Run a control plate without cells to check for any direct interaction between this compound and your viability reagent. Consider using an orthogonal viability assay to confirm your results (e.g., switching from a metabolic assay like MTT to a cytotoxicity assay).

Q6: The IC50 value I obtained for this compound is significantly different from published values. Why?

Variations in IC50 values are common and can be attributed to:

  • Cell Line Differences: Different cell lines have varying levels of MET or AXL expression and activation, as well as different genetic backgrounds, which can significantly impact their sensitivity to this compound.[12][13]

  • Assay Conditions: Factors such as cell seeding density, assay duration, serum concentration in the media, and the specific viability assay used can all influence the calculated IC50 value.[14]

  • Compound Quality and Handling: The purity of the this compound compound and its storage conditions can affect its potency. Repeated freeze-thaw cycles of stock solutions should be avoided.[9]

Recommendation: Carefully document all experimental parameters. When comparing your results to published data, ensure that the experimental conditions are as similar as possible. It is also good practice to include a reference cell line with a known this compound sensitivity in your experiments as a positive control.

Troubleshooting Western Blots for MET Phosphorylation

Q7: I am not seeing a decrease in phospho-MET levels after this compound treatment in a MET-driven cell line. What should I check?

  • Insufficient this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to effectively inhibit MET phosphorylation.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting MET phosphorylation in your specific cell line.

  • Poor Antibody Quality: The antibodies for phospho-MET or total MET may not be specific or sensitive enough.

    • Recommendation: Validate your antibodies using positive and negative controls (e.g., cells with known high and low MET activation). Ensure you are using the recommended antibody dilutions and blocking buffers. For phospho-specific antibodies, using BSA instead of milk for blocking is often recommended to reduce background.[15][16]

  • Sample Preparation Issues: Degradation of proteins or dephosphorylation during sample collection and lysis can lead to inaccurate results.[17][18]

    • Recommendation: Always work on ice and use lysis buffers supplemented with fresh protease and phosphatase inhibitors.[16][17][18]

  • Low Target Abundance: The levels of phosphorylated MET in your cell model may be too low to detect.

    • Recommendation: Consider stimulating the cells with HGF (Hepatocyte Growth Factor) to induce MET phosphorylation before this compound treatment. You may also need to load a higher amount of protein on your gel.[17]

Q8: I am observing non-specific bands in my Western blot for MET.

  • Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins.

    • Recommendation: Use highly specific monoclonal antibodies. Perform a BLAST search to check for potential cross-reactivity of the antibody's epitope. Ensure your secondary antibody is not cross-reacting with proteins from the species your cell lines are derived from.

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[19]

    • Recommendation: Optimize the antibody concentrations by performing a titration.

  • Inadequate Blocking or Washing: Insufficient blocking or washing can result in high background and non-specific bands.[19][20]

    • Recommendation: Increase the blocking time and/or the number and duration of washes. Consider trying a different blocking agent.[20]

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCancer TypeKey Genetic FeatureAssay TypeIC50 (µM)Reference
H1299NSCLCN/AMTT0.08[9][12]
KB-3-1Cervical CancerP-gp negativeMTT~5-10[9][12]
KB-C2Cervical CancerP-gp overexpressingMTT~5-10[9][12]
SW620Colorectal CancerP-gp negativeMTT~5-10[9][12]
SW620/Ad300Colorectal CancerP-gp overexpressingMTT~5-10[9][12]
HEK293/pcDNA3.1Embryonic KidneyP-gp negativeMTT~5-10[9][12]
HEK293/ABCB1Embryonic KidneyP-gp overexpressingMTT~5-10[9][12]

Table 2: Common Adverse Events of this compound in Clinical Trials

Adverse EventFrequency (FBS formulation)Frequency (SDD formulation)Reference
Diarrhea83.3%75.0%[1][4][21]
Nausea57.1%30.6%[1][4][21]
Vomiting45.2%25.0%[1][4][21]
Increased Alanine Aminotransferase45.2%30.6%[1][4][21]
Increased Aspartate Aminotransferase47.6%27.8%[1][4][21]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5% and consistent across all wells. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for MET Phosphorylation
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for the desired time. For positive controls, stimulate cells with HGF. After treatment, wash the cells with cold PBS and lyse them on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MET and a loading control (e.g., GAPDH or β-actin).

Visualizations

Glesatinib_Signaling_Pathway This compound This compound MET MET This compound->MET Inhibits AXL AXL This compound->AXL Inhibits VEGFR VEGFR This compound->VEGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) MET->Downstream AXL->Downstream VEGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival

Caption: this compound inhibits multiple receptor tyrosine kinases.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate treat_this compound->incubate viability_assay Cell Viability Assay incubate->viability_assay western_blot Western Blot (p-MET/Total MET) incubate->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound efficacy in vitro.

Troubleshooting_Workflow rect_node rect_node start Unexpected Result (e.g., No p-MET inhibition) check_conc This compound Concentration and Incubation Time? start->check_conc check_antibody Antibody Specificity and Dilution? check_conc->check_antibody Yes optimize_conc Optimize Dose and Time check_conc->optimize_conc No check_sample Sample Quality? (Lysis Buffer, Inhibitors) check_antibody->check_sample Yes validate_antibody Validate Antibody check_antibody->validate_antibody No check_controls Positive/Negative Controls OK? check_sample->check_controls Yes improve_sample_prep Improve Sample Prep check_sample->improve_sample_prep No troubleshoot_controls Troubleshoot Controls check_controls->troubleshoot_controls No

References

Validation & Comparative

Glesatinib vs. Cabozantinib: A Comparative Guide to Overcoming TKI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of tyrosine kinase inhibitor (TKI) resistance is a significant challenge in cancer therapy. Two multi-targeted TKIs, glesatinib and cabozantinib, have shown promise in overcoming this resistance, primarily by inhibiting key signaling pathways such as MET and AXL. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.

Mechanism of Action and Target Profile

Both this compound and cabozantinib are potent inhibitors of the MET and AXL receptor tyrosine kinases, which are frequently implicated in tumor progression and the development of resistance to other TKIs.[1][2][3] However, their target profiles and binding mechanisms exhibit key differences that influence their efficacy in overcoming specific resistance mutations.

This compound is a spectrum-selective MET inhibitor that also targets AXL, MERTK, and the PDGFR family.[4] It is classified as a Type II MET inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase. This binding mode allows this compound to overcome resistance mediated by certain mutations in the MET activation loop (e.g., Y1230H) that confer resistance to Type I MET inhibitors like crizotinib.[4][5] Preclinical studies have demonstrated that this compound can effectively inhibit MET signaling and induce tumor regression in models with MET exon 14 skipping mutations, a common oncogenic driver.[4][5]

Cabozantinib is a multi-kinase inhibitor with a broader target profile that includes MET, AXL, VEGFRs (1, 2, and 3), RET, ROS1, KIT, and FLT3.[1][6][7] As a Type II inhibitor, it also binds to the inactive conformation of its target kinases.[8] This multi-targeted approach allows cabozantinib to not only directly inhibit oncogenic signaling but also to modulate the tumor microenvironment by inhibiting angiogenesis (via VEGFR) and overcoming resistance pathways.[1][9] Clinical and preclinical data have shown its activity in various cancers, including those with MET exon 14 skipping mutations and in settings of resistance to other TKIs.[10][11][12]

Comparative Performance Data

The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of this compound and cabozantinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Target KinaseThis compound IC50 (nmol/L)Cabozantinib IC50 (nmol/L)
MET19[4]1.3[9][13]
AXL<75[4]7[13]
VEGFR2-0.035[9][13]

Table 2: Clinical Efficacy in MET-Altered Non-Small Cell Lung Cancer (NSCLC)

DrugPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound MET-activating mutations (Phase I)30.0%[2][3]--
MET exon 14 skipping mutations (ctDNA, Phase II)25.0%[14]4.0 months[14]7.0 months[14]
MET amplification (tumor, Phase II)15.0%[14]4.0 months[14]7.0 months[14]
Cabozantinib MET exon 14 skipping mutations (previously treated)75% (3 of 4 patients with partial response)[10]--
MET-altered (86% prior MET TKI, Phase II)20%[12]4.5 months[12]7.2 months[12]

Signaling Pathways and Resistance Mechanisms

The signaling pathways targeted by this compound and cabozantinib are crucial for cell growth, survival, and metastasis. Aberrant activation of the MET and AXL pathways is a known mechanism of resistance to EGFR TKIs and other targeted therapies.

MET_AXL_Signaling MET and AXL Signaling Pathways in TKI Resistance cluster_membrane Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Angiogenesis Angiogenesis MET->Angiogenesis AXL AXL AXL->PI3K_AKT SRC SRC AXL->SRC Resistance TKI Resistance AXL->Resistance HGF HGF HGF->MET activates GAS6 Gas6 GAS6->AXL activates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion SRC->Invasion This compound This compound This compound->MET This compound->AXL Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->AXL

Caption: MET and AXL signaling pathways and points of inhibition.

Acquired resistance to Type I MET TKIs often involves mutations in the MET kinase domain. This compound and cabozantinib, as Type II inhibitors, can effectively overcome some of these mutations.

Resistance_Mechanism Overcoming MET Kinase Domain Resistance Mutations cluster_TKI_Types TKI Binding Modes cluster_MET_Conformation MET Kinase Conformation cluster_Resistance Resistance Outcome TypeI Type I Inhibitor (e.g., Crizotinib) Active Active (DFG-in) TypeI->Active Binds to MET_WT Wild-Type MET TypeI->MET_WT MET_Mutant MET Activation Loop Mutation (e.g., Y1230H) TypeI->MET_Mutant TypeII Type II Inhibitor (this compound, Cabozantinib) Inactive Inactive (DFG-out) TypeII->Inactive Binds to TypeII->MET_WT TypeII->MET_Mutant Overcomes Resistance Sensitive Sensitive Resistant Resistant MET_WT->Active MET_WT->Inactive MET_WT->Sensitive MET_WT->Sensitive MET_Mutant->Active Stabilizes MET_Mutant->Sensitive Overcomes Resistance MET_Mutant->Resistant

Caption: Mechanism of overcoming resistance by Type II inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and cabozantinib.

In Vitro Cell Viability and Kinase Inhibition Assays

Objective: To determine the potency of this compound and cabozantinib in inhibiting cell growth and target kinase activity.

Protocol Summary:

  • Cell Culture: Cancer cell lines with known MET or AXL alterations (e.g., MET exon 14 skipping, MET amplification) are cultured under standard conditions.[4]

  • Drug Treatment: Cells are treated with a range of concentrations of the TKI (this compound or cabozantinib) for a specified period (e.g., 72 hours).[4]

  • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[4]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Kinase Inhibition Assay: The ability of the drug to inhibit the phosphorylation of target kinases (e.g., MET, AXL) and downstream signaling proteins is assessed by Western blotting or ELISA using phospho-specific antibodies.[4][7]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound and cabozantinib in a living organism.

Protocol Summary:

  • Cell Implantation: Human cancer cells with specific genetic alterations are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into treatment and control groups. The TKI is administered orally at a specified dose and schedule (e.g., once daily).[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream signaling inhibition.[4]

Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Oral Administration of TKI or Vehicle randomization->treatment measurement Regularly Measure Tumor Volume treatment->measurement measurement->treatment Repeated Cycles endpoint Evaluate Efficacy (Tumor Growth Inhibition) measurement->endpoint end End endpoint->end

Caption: General workflow for in vivo xenograft studies.

Conclusion

Both this compound and cabozantinib demonstrate significant potential in overcoming TKI resistance, particularly in cancers driven by MET and AXL alterations. This compound's selectivity may offer a more focused therapeutic approach with a potentially different safety profile, while cabozantinib's broad-spectrum inhibition provides a multi-pronged attack against tumor growth, angiogenesis, and resistance pathways. The choice between these agents in a research or clinical setting will depend on the specific genetic context of the tumor, prior therapies, and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and optimal positioning in the treatment of TKI-resistant cancers.

References

A Head-to-Head Comparison of Glesatinib and Savolitinib in METex14 Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent MET inhibitors.

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with MET exon 14 skipping (METex14) mutations, Glesatinib and Savolitinib have emerged as significant therapeutic agents. Both are potent MET tyrosine kinase inhibitors (TKIs), yet they exhibit distinct pharmacological profiles that influence their efficacy and clinical application. This guide provides an objective comparison of their performance in preclinical METex14 models, supported by experimental data, to aid researchers in their drug development endeavors.

Mechanism of Action: Type II vs. Type Ib Inhibition

This compound is a spectrum-selective, type II MET inhibitor.[1][2] This class of inhibitors binds to the ATP-binding pocket of the MET kinase in its inactive, "DFG-out" conformation.[3] This distinct binding mode allows this compound to overcome certain resistance mechanisms that affect type I inhibitors.[1][2]

Savolitinib, in contrast, is a highly selective, type Ib MET inhibitor.[4][5] Type I inhibitors target the active "DFG-in" conformation of the kinase.[4] Savolitinib specifically and potently inhibits MET autophosphorylation, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7]

Preclinical Performance in METex14 Models

Both this compound and Savolitinib have demonstrated significant anti-tumor activity in various preclinical models of METex14-driven cancers.

In Vitro Studies

This compound has shown marked inhibition of MET signaling and cell viability in METex14 mutant cell lines.[1][8] Key data from these studies are summarized below.

Table 1: In Vitro Activity of this compound in METex14 Cell Lines

Cell LineMET AlterationKey FindingsReference
NCI-H596METex14 del–mutantInhibition of cell viability[1][8]
Hs746TMETex14 del–mutant and amplifiedInhibition of cell viability[1][8]

Savolitinib has also demonstrated potent inhibition of MET activity and cell viability in a dose-dependent manner in NSCLC cell lines with METex14 mutations.[9] It has also shown efficacy in gastric cancer cell lines with MET amplification.[4]

Table 2: In Vitro Activity of Savolitinib

Cell Line TypeMET AlterationKey FindingsReference
NSCLCMETex14 mutationDose-dependent inhibition of MET activity and cell viability[9]
Gastric CancerMET amplificationInhibition of cell growth[4]
In Vivo Studies

This compound has demonstrated significant tumor regression in multiple METex14 del mutant in vivo models, including patient-derived xenografts (PDXs).[1][2][3]

Table 3: In Vivo Activity of this compound in METex14 Xenograft Models

ModelModel TypeDosingKey FindingsReference
Hs746TCell line xenograft60 mg/kg daily (oral)Marked tumor response[3][8]
LU2503PDX60 mg/kg daily (oral)Marked tumor response[3][8]
LU5381PDX60 mg/kg daily (oral)Marked tumor response[3][8]

Savolitinib has also shown substantial anti-tumor efficacy in in vivo models. In a lung cancer PDX model with a METex14 mutation, Savolitinib treatment resulted in significant tumor regression.[9]

Table 4: In Vivo Activity of Savolitinib in a METex14 PDX Model

Model TypeDosingKey FindingsReference
Lung cancer PDX25 mg/kg62% tumor volume reduction[9]
Lung cancer PDX5 mg/kg98% tumor growth inhibition in 4 out of 9 mice[9]

Overcoming Resistance

A key differentiator for this compound is its ability to overcome resistance to type I MET inhibitors.[1][2] Studies have shown that mutations in the MET activation loop (e.g., D1228N, Y1230C/H) can confer resistance to type I inhibitors, while tumors with these mutations remain sensitive to this compound.[1] In vivo models with METex14 and activation-loop double mutations showed a marked response to this compound.[1][2]

Clinical Context

Savolitinib has received conditional approval in China for the treatment of patients with METex14-altered locally advanced or metastatic NSCLC.[10] A pivotal Phase 2 trial in Chinese patients demonstrated promising efficacy and a manageable safety profile.[4][11][12] The median overall survival in this study was 12.5 months.[4][12]

This compound has also shown clinical activity in patients with METex14 mutations.[1][2] A durable partial response was observed in a METex14 mutation-positive patient enrolled in a clinical trial.[1][2] However, a Phase II study of this compound in advanced NSCLC with MET activating alterations was terminated early due to modest clinical activity.[13]

Experimental Protocols

In Vitro Cell Viability Assay (this compound)

MET-altered cell lines (NCI-H441, NCI-H596, and Hs746T) were treated with this compound with and without 50 ng/mL human hepatocyte growth factor (hHGF). After a 3-day treatment period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][8]

Western Blot Analysis (this compound)

Cell lines were serum-starved for 2 hours, followed by treatment with this compound (0.1 and 1 μmol/L) for an additional 2 hours. During the final 20 minutes of treatment, cells were stimulated with hHGF (100 ng/mL). Protein lysates were then harvested, normalized, and analyzed by Western blot to assess the phosphorylation status of MET and downstream signaling proteins.[1][8]

In Vivo Xenograft Studies (this compound)

The Hs746T cell line xenograft model and the LU2503 and LU5381 patient-derived xenograft models were used. Tumors were implanted in mice, and when they reached a specified volume, the mice were randomized and treated orally with this compound at 60 mg/kg daily. Tumor volumes were measured to assess treatment efficacy.[3][8]

In Vivo Xenograft Study (Savolitinib)

An in vivo study utilized a lung cancer patient-derived xenograft (PDX) model with a METex14 mutation. Mice were treated with Savolitinib at doses of 5 mg/kg and 25 mg/kg to evaluate anti-tumor efficacy, measured by tumor growth inhibition and tumor volume reduction.[9]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the MET signaling pathway and a general experimental workflow for evaluating MET inhibitors.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MAPK Pathway HGF HGF MET MET Receptor (Tyrosine Kinase) HGF->MET Binds PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Type II Inhibitor) This compound->MET Inhibits (DFG-out) Savolitinib Savolitinib (Type Ib Inhibitor) Savolitinib->MET Inhibits (DFG-in) Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines METex14 Mutant Cancer Cell Lines treatment Treat with this compound or Savolitinib cell_lines->treatment viability Cell Viability Assays (e.g., CellTiter-Glo) treatment->viability western_blot Western Blot for MET Signaling Proteins treatment->western_blot xenograft Establish METex14 Xenograft Models (CDX/PDX) viability->xenograft western_blot->xenograft dosing Oral Dosing with This compound or Savolitinib xenograft->dosing tumor_measurement Measure Tumor Volume dosing->tumor_measurement analysis Analyze Tumor Growth Inhibition tumor_measurement->analysis end End analysis->end start Start start->cell_lines

References

Glesatinib Demonstrates Superior Efficacy Over Crizotinib in Preclinical Models of Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of glesatinib and crizotinib in preclinical models of non-small cell lung cancer (NSCLC) exhibiting resistance to crizotinib. This guide details the superior efficacy of this compound, a novel MET inhibitor, in overcoming resistance mechanisms that render crizotinib ineffective. Experimental data from in vitro and in vivo studies underscore this compound's potential as a valuable therapeutic option for patients who have developed resistance to first-generation MET inhibitors.

A pivotal study published in Clinical Cancer Research provides the foundational evidence for this compound's activity in crizotinib-resistant settings.[1][2][3] this compound, a type II MET inhibitor, has shown marked activity against MET mutations that confer resistance to type I inhibitors like crizotinib.[1][3]

In Vitro Efficacy: this compound Overcomes Key Crizotinib Resistance Mutations

This compound's potency was evaluated against various MET mutations known to cause resistance to crizotinib. In enzymatic assays, this compound maintained significant inhibitory activity against mutations such as D1228N, Y1230C, and Y1230H, while crizotinib's potency was markedly reduced. This demonstrates this compound's distinct mechanism of action and its ability to effectively target mutant MET kinases.

MET Kinase VariantThis compound IC50 (nmol/L)Crizotinib IC50 (nmol/L)Fold Change in Crizotinib IC50 vs. WT
Wild-Type (WT)195N/A
D1228N28>1000>200
Y1230C22865173
Y1230H25>1000>200

Table 1: Comparative Inhibitory Activity of this compound and Crizotinib Against Crizotinib-Resistant MET Mutations. Data compiled from enzymatic assays highlight this compound's retained potency against key resistance mutations.

In Vivo Tumor Models: this compound Induces Regression in Crizotinib-Resistant Xenografts

The superior efficacy of this compound was further demonstrated in in vivo xenograft models. In mice bearing tumors with MET exon 14 deletion and acquired crizotinib-resistance mutations (e.g., Y1230H), this compound treatment resulted in significant tumor regression, whereas crizotinib was ineffective.[1]

Treatment GroupDosingMean Tumor Volume Change (%)
VehicleDailyIncrease
Crizotinib50 mg/kg DailyIncrease
This compound60 mg/kg DailySignificant Regression

Table 2: In Vivo Efficacy of this compound in a Crizotinib-Resistant Patient-Derived Xenograft (PDX) Model (METex14 del with Y1230H mutation). this compound treatment leads to marked tumor regression in a model refractory to crizotinib.

Signaling Pathway Analysis

Crizotinib resistance is often mediated by secondary mutations in the MET kinase domain, which prevent the binding of type I inhibitors. This compound, with its type II binding mode, can accommodate these conformational changes and effectively inhibit the aberrant MET signaling.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors MET Inhibitors cluster_mutations Resistance Mutations cluster_downstream Downstream Signaling MET MET Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Crizotinib Crizotinib (Type I) Crizotinib->MET Inhibits (WT) This compound This compound (Type II) This compound->MET Inhibits (WT & Mutant) Mutations D1228N, Y1230C/H (Activation Loop) Mutations->MET Causes Resistance to Crizotinib Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Caption: MET signaling pathway and points of inhibition.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

The efficacy of this compound and crizotinib on cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[4][5][6]

  • Cell Seeding: Cancer cell lines, including those with engineered crizotinib-resistant MET mutations, were seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or crizotinib for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.

  • Incubation and Lysis: The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

  • Data Acquisition: Luminescence was measured using a plate reader. IC50 values were calculated from the dose-response curves.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound or Crizotinib (72h) A->B C Add CellTiter-Glo® Reagent B->C D Shake (2 min) & Incubate (10 min) C->D E Measure Luminescence D->E F Calculate IC50 Values E->F

Caption: Workflow for the CellTiter-Glo® viability assay.

Western Blot Analysis

Western blotting was performed to assess the inhibition of MET phosphorylation and downstream signaling pathways.[7][8]

  • Cell Lysis: Cells were treated with this compound or crizotinib for 2-4 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Immunoblotting (Primary & Secondary Abs) D->E F ECL Detection E->F

Caption: Western blot analysis workflow.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing patient-derived xenografts (PDXs) or cell-line derived xenografts (CDXs) harboring crizotinib-resistant MET mutations.

  • Tumor Implantation: Tumor fragments or cells were subcutaneously implanted into the flanks of nude mice.

  • Tumor Growth and Randomization: When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

  • Drug Administration: this compound (60 mg/kg) or crizotinib (50 mg/kg) was administered orally once daily. The vehicle was administered to the control group.

  • Tumor Measurement: Tumor volume was measured bi-weekly with calipers.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

This comparative guide highlights the significant potential of this compound to address the clinical challenge of acquired resistance to crizotinib in MET-driven cancers. The presented data provides a strong rationale for the continued clinical development of this compound in this patient population.

References

Kinase selectivity profile of Glesatinib versus other MET inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The MET receptor tyrosine kinase, a pivotal player in cell signaling, has emerged as a critical target in oncology. Its aberrant activation, through mechanisms such as MET exon 14 skipping mutations or gene amplification, drives the growth and proliferation of various tumors, particularly non-small cell lung cancer (NSCLC). This has spurred the development of a class of drugs known as MET inhibitors. However, the efficacy and safety of these inhibitors are intrinsically linked to their kinase selectivity profile – their ability to inhibit the intended target, MET, while sparing other kinases to minimize off-target effects. This guide provides an in-depth, objective comparison of the kinase selectivity profile of Glesatinib against other prominent MET inhibitors: Cabozantinib, Crizotinib, Capmatinib, and Tepotinib, supported by available experimental data.

At a Glance: Comparative Kinase Inhibition Profiles

To facilitate a clear comparison, the following table summarizes the known kinase inhibition profiles of this compound and other selected MET inhibitors. The data presented are IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Cabozantinib (IC50, nM)Crizotinib (IC50, nM)Capmatinib (IC50, nM)Tepotinib (IC50, nM)
MET 19 (WT)[1]1.3[2]~5-25[3][4]0.13[5][6][7][8][9][10]1.7-1.8[11]
AXL Inhibited (<75 nM)[1]7[2]---
MERTK Inhibited (<75 nM)[1]----
PDGFR family Inhibited (<75 nM)[1]----
VEGFR2 -0.035[2]---
RET -5.2[2]---
KIT -4.6[2]---
FLT3 -11.3[2]---
TIE2 -14.3[2]---
ALK --~5-25[3][4]--
TrkA ----Weakly inhibited (35% at 0.1 µM)[11]
TrkC ----Weakly inhibited[11]

In Focus: The Selectivity of Each Inhibitor

This compound: A Spectrum-Selective Type II Inhibitor

This compound is a potent, ATP-competitive MET inhibitor that also demonstrates activity against Axl, MERTK, and the PDGFR family at concentrations below 75 nM[1]. Profiling against a panel of over 200 kinases has confirmed its spectrum-selective nature[1]. A key distinguishing feature of this compound is its Type II binding mode, meaning it binds to the inactive (DFG-out) conformation of the kinase. This can confer a different selectivity profile and potentially overcome resistance mechanisms that affect Type I inhibitors.

Cabozantinib: The Multi-Kinase Inhibitor

Cabozantinib is a potent inhibitor of MET, but also targets a range of other receptor tyrosine kinases, including VEGFR2, AXL, RET, KIT, FLT3, and TIE2[2][12][13][14][15][16]. This multi-targeted approach can be advantageous in certain contexts, potentially blocking multiple oncogenic signaling pathways simultaneously. However, this broader activity profile may also contribute to a different spectrum of off-target effects.

Crizotinib: A Dual ALK and MET Inhibitor

Crizotinib was initially developed as a MET inhibitor but was later found to be a potent inhibitor of the anaplastic lymphoma kinase (ALK)[3][4][17][18]. Its clinical success has been most prominent in ALK-rearranged NSCLC. While it does inhibit MET, its selectivity profile is characterized by potent activity against both of these key oncogenic drivers. Preclinical testing against over 120 kinases showed it to be highly selective for these targets[3].

Capmatinib and Tepotinib: The Highly Selective MET Specialists

Capmatinib and Tepotinib are newer generation, highly selective Type Ib MET inhibitors[5][6][7][8][9][10][11][19][20][21][22][23][24][25]. Capmatinib has demonstrated over 10,000-fold selectivity for MET compared to a large panel of other human kinases[9][10]. Similarly, Tepotinib has been tested against over 400 kinases and kinase variants, showing very few weakly inhibited off-target kinases at clinically relevant concentrations[11]. This high degree of selectivity is designed to maximize on-target efficacy while minimizing the potential for adverse events stemming from off-target kinase inhibition.

Experimental Methodologies: How Kinase Selectivity is Profiled

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This is typically achieved through a variety of in vitro assays that measure the inhibitor's potency against a large panel of purified kinases. Common methodologies include:

  • Biochemical Kinase Assays: These assays directly measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The output is typically an IC50 value. Several formats exist:

    • Radiometric Assays: Considered the gold standard, these assays use a radioactively labeled phosphate donor (ATP) and measure its incorporation into a substrate.

    • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and fluorescence polarization are common.

    • Luminescence-Based Assays: These assays measure the depletion of ATP or the production of ADP, which is then coupled to a luciferase-luciferin reaction to generate a light signal.

  • Binding Assays: These assays measure the direct binding of an inhibitor to the kinase, often to the ATP-binding site. A common platform is the KINOMEscan™, which uses a competition binding assay to quantify the displacement of a tagged kinase from an immobilized ligand by the test compound.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of MET inhibition and the process of selectivity profiling, the following diagrams, generated using the DOT language for Graphviz, illustrate the MET signaling pathway and a typical experimental workflow.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Recruitment GAB1 GAB1 MET->GAB1 Recruitment SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Motility MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified MET signaling pathway.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow Compound_Library Test Compound (e.g., this compound) Assay_Plate Biochemical or Binding Assay (e.g., HTRF, KINOMEscan) Compound_Library->Assay_Plate Kinase_Panel Panel of Purified Kinases (e.g., >400 kinases) Kinase_Panel->Assay_Plate Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay_Plate->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

The landscape of MET inhibitors is diverse, ranging from the spectrum-selective profile of this compound to the multi-targeted approach of Cabozantinib and the highly selective nature of Capmatinib and Tepotinib. The choice of an appropriate inhibitor for research or clinical development depends on the specific therapeutic strategy. A highly selective inhibitor may offer a better safety profile, while a multi-targeted or spectrum-selective inhibitor might provide broader efficacy against tumors with complex signaling networks or resistance mechanisms. This guide provides a foundational understanding of the kinase selectivity profiles of these key MET inhibitors, empowering researchers and drug development professionals to make more informed decisions in their pursuit of novel cancer therapies.

References

Glesatinib's Synergistic Potential with Chemotherapy in Overcoming Multidrug Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Glesatinib, a potent dual inhibitor of c-MET and SMO, demonstrates significant promise in overcoming multidrug resistance (MDR) in cancer cells. This guide provides an objective comparison of this compound's performance in synergy with various chemotherapeutic agents in vitro, supported by experimental data. The primary mechanism underlying this synergy is the inhibition of P-glycoprotein (P-gp), a key transporter responsible for drug efflux and a major contributor to MDR.

Quantitative Analysis of this compound's Synergistic Activity

In vitro studies have demonstrated this compound's ability to re-sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents. The synergistic effect is quantified by the fold-reversal of the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence of a non-toxic concentration of this compound.

Table 1: Synergistic Effect of this compound on Paclitaxel, Doxorubicin, and Colchicine in P-gp Overexpressing Cancer Cell Lines
Cell LineChemotherapeutic AgentIC50 (nM) without this compoundIC50 (nM) with this compound (3 µM)Reversal Fold
KB-C2 Paclitaxel438.5 ± 35.221.5 ± 3.620.4
Doxorubicin77.4 ± 8.14.8 ± 0.716.1
Colchicine155.6 ± 18.99.8 ± 1.515.9
SW620/Ad300 Paclitaxel352.7 ± 29.818.9 ± 2.718.7
Doxorubicin89.2 ± 10.35.1 ± 0.917.5
Colchicine188.3 ± 21.411.2 ± 2.116.8
HEK293/ABCB1 Paclitaxel289.6 ± 25.115.4 ± 2.318.8
Doxorubicin65.8 ± 7.53.9 ± 0.616.9
Colchicine132.4 ± 15.77.9 ± 1.316.8

Data is presented as mean ± standard deviation. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Mechanism of Synergy: Inhibition of P-glycoprotein

The synergistic effect of this compound is primarily attributed to its ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.

Experimental Evidence:
  • Increased Intracellular Drug Accumulation: In P-gp overexpressing KB-C2 cells, co-administration of this compound with [³H]-paclitaxel led to a significant increase in the intracellular accumulation of paclitaxel.[1]

  • Inhibition of Drug Efflux: this compound was shown to inhibit the efflux of [³H]-paclitaxel from KB-C2 cells, indicating a direct interference with P-gp's transport function.[1]

  • Stimulation of P-gp ATPase Activity: this compound stimulated the ATPase activity of P-gp in a dose-dependent manner.[1] This is a characteristic feature of P-gp inhibitors, which bind to the transporter and trigger ATP hydrolysis without being transported themselves.

The following diagram illustrates the proposed mechanism of this compound's synergistic action with chemotherapy.

Glesatinib_Mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Chemo Chemotherapeutic Agent Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces Pgp->Chemo_in Pumps out This compound This compound This compound->Pgp Inhibition Chemo_in->Chemo Glesatinib_in->this compound

Caption: Mechanism of this compound-Mediated Chemotherapy Sensitization.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: P-gp overexpressing cell lines (KB-C2, SW620/Ad300, HEK293/ABCB1) and their parental non-resistant counterparts.

  • Method: Cells were seeded in 96-well plates and treated with a range of concentrations of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 3 µM).

  • Incubation: Cells were incubated for 72 hours.

  • Detection: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Analysis: IC50 values were calculated from the dose-response curves.

[³H]-Paclitaxel Accumulation and Efflux Assay
  • Cell Lines: P-gp overexpressing cell line (e.g., KB-C2) and its parental counterpart.

  • Accumulation: Cells were incubated with [³H]-paclitaxel in the presence or absence of this compound for a specified time. Intracellular radioactivity was measured by scintillation counting.

  • Efflux: Cells were first loaded with [³H]-paclitaxel and then incubated in a drug-free medium with or without this compound for various time points. The remaining intracellular radioactivity was measured.

The workflow for these assays is depicted below.

Drug_Efflux_Workflow cluster_accumulation Accumulation Assay cluster_efflux Efflux Assay A1 Incubate cells with [³H]-paclitaxel +/- this compound A2 Wash cells A1->A2 A3 Measure intracellular radioactivity A2->A3 E1 Load cells with [³H]-paclitaxel E2 Incubate in drug-free medium +/- this compound E1->E2 E3 Measure remaining intracellular radioactivity E2->E3

Caption: Workflow for Drug Accumulation and Efflux Assays.

P-gp ATPase Activity Assay
  • Method: The effect of this compound on the ATPase activity of P-gp was measured using P-gp-containing membrane vesicles.

  • Procedure: Membrane vesicles were incubated with various concentrations of this compound in the presence of ATP.

  • Detection: The amount of inorganic phosphate released from ATP hydrolysis was quantified using a colorimetric assay.

Conclusion

The in vitro data strongly suggest that this compound acts as a potent chemosensitizer in multidrug-resistant cancer cells that overexpress P-glycoprotein. By inhibiting the drug efflux function of P-gp, this compound enhances the intracellular concentration and efficacy of co-administered chemotherapeutic agents like paclitaxel and doxorubicin. These findings provide a solid rationale for further investigation of this compound in combination with conventional chemotherapy as a strategy to overcome multidrug resistance in a clinical setting.

References

Safety Operating Guide

Proper Disposal Procedures for Glesatinib

Author: BenchChem Technical Support Team. Date: November 2025

Glesatinib is an investigational, oral inhibitor of MET and AXL, classified as an experimental anti-cancer drug.[1][2][3] As an investigational and potentially cytotoxic compound, its disposal requires strict adherence to safety protocols and regulatory guidelines to protect personnel and the environment. The following procedures provide essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

General Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.[4][5]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a designated containment area.[4] Ensure safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear compatible protective gloves.[4]

    • Eye Protection: Use safety goggles with side-shields.[4]

    • Lab Coat: An impervious lab coat or gown is required.[4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[4]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound.[4]

Step-by-Step Disposal Protocol

The disposal of investigational drugs like this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional and sponsor-specific guidelines.[6][7] The primary method for the final disposition of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration through a licensed hazardous waste vendor.[7][8][9][10]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes:

    • Unused or expired this compound product.

    • Empty and partially empty vials, bottles, or other primary containers.[7][8]

    • Contaminated lab supplies such as gloves, gowns, bench paper, vials, and pipette tips.[10]

    • Contaminated glassware and equipment.

  • Segregate this compound waste from regular trash and other chemical waste streams at the point of generation to prevent cross-contamination.[10]

Step 2: Containerization

  • Select a designated, compatible hazardous waste container.[8] These are often provided by your institution's Environmental Health & Safety (EHS) department and are typically color-coded (e.g., purple for chemotherapy waste) or clearly marked.[9]

  • For sharps waste (needles, syringes), use a designated, puncture-resistant sharps container for cytotoxic waste.[9]

  • Place all contaminated materials, including vials "as is" without emptying them, directly into the hazardous waste container.[8]

Step 3: Labeling

  • Label the waste container clearly with a "HAZARDOUS WASTE" label provided by your EHS department.[8]

  • The label must include the following information:

    • The full chemical name: "this compound" (or "MGCD265").[8]

    • The name of the Principal Investigator (PI).[8]

    • The specific laboratory or location (building and room number).[8]

    • Contact information for the research team.[8]

    • Concentrations or percentages if applicable.[8]

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be a secure, limited-access area, such as a locked cabinet, and should be registered with the EHS department.[8][11]

  • The research team is responsible for conducting and documenting weekly inspections of the SAA.[8]

Step 5: Arranging for Disposal

  • Once the container is full or the project concludes, contact your institution's EHS department to arrange for pickup.[6][8]

  • You will likely need to submit a chemical waste disposal request form.[8]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[4][12]

Step 6: Documentation and Record Keeping

  • The PI is responsible for maintaining accurate records of the investigational drug's use and disposal.[11]

  • Retain all disposal records, including the completed waste disposal request form and any certificate of destruction provided by the EHS department or its vendor.[6][7] These records are crucial for regulatory compliance and audits.

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory or research setting.

GlesatinibDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate 2. Segregate Waste (Unused drug, contaminated labware) ppe->segregate containerize 3. Place in Designated Hazardous Waste Container segregate->containerize label 4. Label Container ('Hazardous Waste', Chemical Name, PI Info) containerize->label store 5. Store in Secure Satellite Accumulation Area (SAA) label->store inspect Weekly SAA Inspection (Documented) store->inspect request 6. Submit Waste Pickup Request to EHS inspect->request Container Full or Project Complete pickup 7. EHS Collects Waste for Final Disposal request->pickup end End: Incineration by Licensed Vendor pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) protocols, the sponsor's instructions, and the Safety Data Sheet (SDS) for this compound before handling or disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.